| Aspect | Experimental Findings / Key Components | Reference / Organism |
|---|---|---|
| Biosynthesis Pathway | Shikimate pathway → Gallic acid → β-glucogallin → this compound (digalloyl-1,5-anhydro-D-glucitol) | [1] [2] |
| Core Sugar | 1,5-anhydro-D-glucitol (pyranoid ring) | [1] [2] |
| Plant Source | Acer ginnala, Acer tataricum subsp. ginnala, Acer rubrum (leaves, twigs, bark, buds) | [1] [2] [3] |
| Anti-Cancer Mechanisms | Nrf2/HO-1 pathway activation; Apoptosis induction (↑BAX, ↓BCL-2, ↑Cyt c, ↑CASP-3/8/9); Cell cycle arrest (S-phase, G1-phase) | [1] [4] [3] |
| IC₅₀ (Colorectal Cancer) | HCT116: 24.8 μM; SW480: 22.0 μM; SW620: 39.7 μM | [3] |
| Key Experimental Methods | XTT cell viability assay, qPCR, Western blotting, Flow cytometry (cell cycle, apoptosis), Caspase-3 activity assay | [4] [3] |
For researchers looking to replicate or build upon these findings, here is a deeper dive into the key methodologies used in studying this compound.
The XTT assay is a colorimetric method used to quantify cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Quantitative real-time PCR (qPCR) is used to measure changes in the expression levels of target genes involved in apoptosis, metastasis, and the cell cycle.
Western blotting is used to detect specific proteins and confirm pathway mechanisms, such as the activation of the Nrf2 pathway.
Flow cytometry is a powerful technique for analyzing cell cycle distribution and apoptosis.
The following diagrams illustrate the journey of this compound from its biosynthesis in the plant to its mechanism of action in human cells.
This compound is synthesized from primary metabolites via the shikimate pathway and subsequent galloylations [1] [2] [5].
Proposed anti-cancer mechanisms of this compound involve multiple pathways leading to inhibited cancer cell growth [1] [4] [3].
Ginnalin A is a hydrolysable tannin belonging to the gallotannin subclass. Its structure features a 1,5-anhydro-D-glucitol core with two galloyl moieties esterified at the 2 and 6 positions [1] [2]. The table below summarizes its core chemical characteristics.
| Property | Description |
|---|---|
| IUPAC Name | 2,6-Di-O-galloyl-1,5-anhydro-D-glucitol [3] |
| Synonyms | Acertannin, Aceritannin [3] |
| Molecular Formula | C₂₀H₂₀O₁₃ [3] |
| Molecular Weight | 468.36 g/mol [3] |
| CAS Registry Number | 76746-56-0 [3] |
| Solubility | Sparingly soluble in water (16 g/L at 25°C) [3] |
This unique metabolite is primarily found in various species of the maple genus (Acer), including Acer ginnala, Acer tataricum subsp. ginnala (the source of Kujin tea), and Acer rubrum [1] [4]. It can be derived from plant parts such as leaves, twigs, bark, and buds [1] [5].
The biosynthesis of this compound follows the shikimate pathway, which is responsible for producing gallic acid in plants [1] [2]. The visual below outlines the key steps from primary metabolites to the final ginnalins.
This compound exhibits a multi-faceted anti-carcinogenic potential through several key mechanisms, supported by in vitro studies.
This compound acts as an indirect reactive oxygen species (ROS) scavenger by activating the Nrf2 signaling pathway [1] [4]. Under oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating the expression of cytoprotective enzymes like HO-1 and NQO1 [1] [4] [6]. This mechanism has shown chemopreventive effects in models of colorectal cancer [4].
Research indicates that this compound can trigger programmed cell death in various cancer cell lines by modulating the expression of key apoptotic genes and proteins [1] [7] [8].
| Target/Process | Effect of this compound | Experimental Context |
|---|---|---|
| Caspase Activity | ↑ Activation of Caspase-3, -8, and -9 [1] [7] | Hep-3B (Liver Cancer), other carcinoma lines [1] [7] |
| BCL-2 Family | ↑ Pro-apoptotic BAX; ↓ Anti-apoptotic BCL-2 [1] | Hep-3B (Liver Cancer) [1] |
| Mitochondrial Pathway | ↑ Release of Cytochrome c (Cyt c) to cytosol [1] | Hep-3B (Liver Cancer) [1] |
| Apoptosis in Neutrophils | ↑ Pro-apoptotic proteins (FADD, SMAC/Diablo) [1] | Human blood neutrophils [1] |
| Inhibition of Apoptosis in Keratinocytes | ↓ CASP-8, CASP-3, BAX; ↑ BCL-2, BCL-xL (in non-cancerous cells) [1] | Human keratinocytes under stress [1] |
This compound can suppress cancer cell proliferation by inducing cell cycle arrest. In human colon cancer cells (HCT116, SW480), it induces S-phase arrest [4]. In Hep-3B liver cancer cells, it leads to the downregulation of cyclins (CCND1) and cyclin-dependent kinases (CDK1, CDK4), contributing to a halt at the G1 phase [1].
Studies show that this compound's anti-cancer effects can be augmented when combined with other agents. In Hep-3B cells, combining this compound with SB203580 (a p38 MAPK inhibitor) produced an additive effect in reducing cell viability and enhancing caspase-3 activity, suggesting a promising combination strategy for hepatocellular carcinoma [8].
For researchers looking to replicate key findings, here are methodologies from cited studies.
This protocol is used to determine the effect of this compound on cell viability [7] [8].
This protocol outlines the steps to analyze gene expression changes in response to this compound treatment [7] [8].
This protocol measures the activation of a key executioner caspase in apoptosis [7] [8].
This compound is a versatile natural compound with compelling mechanisms of action against cancer, particularly through Nrf2 pathway activation, apoptosis induction, and cell cycle disruption [1] [4]. Its efficacy can be enhanced in combination therapy, as shown with the p38 MAPK inhibitor SB203580 [8].
Future research should prioritize:
This compound (also known as acertannin or 2,6-di-O-galloyl-1,5-anhydro-D-glucitol) is a digalloyl gallotannin characterized by two galloyl moieties esterified to a 1,5-anhydro-D-glucitol core at the 2 and 6 positions. [1] [2] This unique glucitol-core gallotannin represents a significant bioactive compound found predominantly in plants of the genus Acer, particularly Acer ginnala Maxim. (Amur maple). [2] The compound has attracted substantial research interest due to its versatile therapeutic potential, including demonstrated antioxidant, anti-inflammatory, anti-carcinogenic, and anti-diabetic activities. [1] [2]
Table 1: Fundamental Characteristics of this compound
| Property | Description |
|---|---|
| Systematic Name | 2,6-Di-O-galloyl-1,5-anhydro-D-glucitol |
| Chemical Classification | Gallotannin (digalloyl derivative) |
| Core Structure | 1,5-anhydro-D-glucitol |
| Molecular Formula | Not specified in sources |
| Molecular Weight | Not specified in sources |
| Primary Natural Sources | Acer ginnala Maxim. (leaves, bark, twigs), Acer rubrum L. (buds), Acer okamotoanum Nakai (leaves, twigs) |
| Solubility | Soluble in methanol, water, aqueous acetone |
The distribution of this compound across various Acer species and plant parts has been quantitatively documented through multiple isolation studies. Acer ginnala Maxim. represents the most significant source of this compound, with the leaves containing particularly high concentrations. [1] [2] The bark of Acer ginnala has also been shown to contain appreciable quantities of this valuable gallotannin. [3] Beyond Acer ginnala, this compound has been identified in closely related species, including Acer rubrum L. (red maple) buds and Acer okamotoanum Nakai, though typically in lower abundances. [2] This distribution pattern suggests that this compound may serve as a chemotaxonomic marker for specific sections within the Acer genus.
Table 2: Natural Occurrence of this compound in Plant Sources
| Plant Source | Plant Part | Reported Content | Extraction Method |
|---|---|---|---|
| Acer ginnala | Leaves | 80 mg/g fresh weight [2] | 80% methanol, room temperature |
| Acer ginnala | Barks | Not quantitatively specified | 80% acetone |
| Acer rubrum | Buds | Not quantitatively specified | Hot water extraction |
| Acer okamotoanum | Leaves, twigs | Not quantitatively specified | Not specified |
Proper collection and processing of plant material is fundamental for obtaining high yields of this compound. Research studies indicate that leaves of Acer ginnala should be collected during periods of high metabolic activity, typically in the summer months (August in Jilin Province, China). [4] The plant material must be properly identified by a qualified botanist, with voucher specimens deposited in herbarium collections for future reference. [1] [4] Following collection, plant materials should be air-dried away from direct sunlight to prevent compound degradation, then powdered using appropriate milling equipment to increase surface area for extraction. [4]
The extraction of this compound has been successfully accomplished using several solvent systems:
80% Methanol Extraction: The most referenced method involves macerating powdered leaves (1 kg) in 80% methanol at room temperature with repeated extraction (typically three times). [1] The methanol is then removed under vacuum at 45°C to yield a crude extract, which is suspended in water and filtered through Celite 545 to remove non-polar constituents. [1] This method yielded approximately 322.5 g of extract from 1 kg of leaves in one study. [1]
80% Acetone Extraction: For bark material, 80% acetone has been used in activity-guided isolation approaches. [3] This method is particularly effective for extracting a broader range of gallotannins while maintaining the stability of this compound.
Sequential Extraction: For comprehensive phytochemical analysis, a sequential extraction approach using solvents of increasing polarity (petroleum ether, ethyl acetate, n-butanol, and water) has been employed after initial methanol extraction. [4] This approach allows for fractionation of compounds based on polarity, simplifying subsequent isolation steps.
Isolation of this compound from crude extracts typically employs a multi-step chromatographic approach:
Initial Fractionation: The aqueous extract is applied to a Sephadex LH-20 column (2 kg, 10 cm × 80 cm) equilibrated with distilled water and eluted with a water-methanol gradient system. [1] This initial fractionation typically yields four primary fractions based on TLC monitoring.
Middle Pressure Liquid Chromatography (MPLC): Subfraction 3 (100.2 g from 1 kg leaves) from Sephadex LH-20 chromatography is often subjected to recrystallization, directly yielding acertannin (this compound). [1] This method has demonstrated high efficiency, yielding 80 g of this compound from 100.2 g of subfraction 3. [1]
Alternative Purification: For smaller quantities or more complex mixtures, Daisogel ODS with MPLC using a 20-100% methanol gradient has been successfully employed. [1] Additionally, silica gel column chromatography with chloroform-methanol gradients and subsequent purification by HPLC on a C18 preparative column has been documented. [4]
Experimental workflow for this compound extraction and identification
Structural elucidation of isolated this compound employs multiple analytical techniques:
Thin-Layer Chromatography (TLC): Used for monitoring isolation processes and preliminary identification. [1] [4] Specific systems include precoated silica gel 60 F254 plates with detection under UV radiation (254 nm) and by spraying with FeCl₃, 10% H₂SO₄, or anisaldehyde-H₂SO₄ followed by heating. [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete structural characterization is achieved through 1D (¹H/¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy. [1] For this compound, characteristic ¹H-NMR signals (600 MHz, CD₃OD) include δ 3.34 (1H, t, J = 11.1 Hz, H-1b), δ 4.90 (1H, m, H-2), and ¹³C-NMR signals (150 MHz, CD₃OD) at δ 64.40 (C-6), 69.89 (C-1), and 166.30 (C-7'). [1]
ESI/MS Analysis: Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation patterns. [4] When combined with TLC bioautography, this technique allows for rapid screening and identification of antioxidants in complex mixtures.
Spectrophotometric assays are employed for quantitative analysis of this compound and related gallotannins:
Total Polyphenol Content: The Folin-Ciocalteu method is widely used to determine total phenolic content, with Gaocha (a tea made from Acer ginnala tender shoots) containing up to 75.4 mg/g of total polyphenols in dried extract. [5]
DPPH Radical Scavenging Assay: This method measures antioxidant activity by monitoring the decrease in absorbance at 517 nm when compounds react with the stable DPPH radical. [4] The assay is performed by adding 50 μL of sample solution to 50 μL of 0.3 mM DPPH methanol solution, incubating for 30 minutes at room temperature, and measuring absorbance. [4] Radical scavenging activity is calculated as: RSA (%) = [(A₀ - A₁)/A₀] × 100%, where A₀ is the absorbance of the blank and A₁ is the absorbance with antioxidants. [4]
This compound demonstrates potent radical scavenging activity against various oxidative species, primarily attributed to its galloyl moieties which can donate hydrogen atoms to stabilize free radicals. [1] [4] [2] Multiple studies have quantified these effects using standardized assays:
Table 3: Antioxidant Activity of this compound and Related Compounds
| Compound | Assay Type | IC₅₀ Value | Reference Standard | Study |
|---|---|---|---|---|
| This compound | DPPH radical scavenging | "Significantly low" | Not specified | [2] |
| This compound | NBT/superoxide scavenging | "Significantly low" | Not specified | [2] |
| Quercetin-3-O-(2″-galloyl)-α-L-rhamnopyranoside | DPPH radical scavenging | 2.83 μg/mL | Vitamin C | [4] |
| Quercetin-3-O-α-L-(2″-galloyl)-arabinopyranoside | DPPH radical scavenging | 2.34 μg/mL | Vitamin C | [4] |
| Gallic acid | DPPH radical scavenging | 1.86 μg/mL | Vitamin C | [4] |
The strong antioxidant capacity of this compound has been further demonstrated in cellular models, where it functioned as an indirect reactive oxygen species (ROS) scavenger by activating the Nrf2 pathway in SH-SY5Y neuroblastoma cells exposed to 6-hydroxydopamine (6-OHDA). [2] Following pre-treatment with this compound, Nrf2 dissociated from the Keap1-Nrf2 complex and translocated into the nucleus, resulting in upregulation of antioxidant enzymes including NAD(P)H quinone oxidoreductase-1 (NQO1), heme oxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic (GCLC) subunit, with concomitant elevation of glutathione concentration. [2]
This compound and related galloyl derivatives exhibit significant anti-inflammatory activity, particularly through inhibition of pro-inflammatory mediators:
Nitric Oxide Inhibition: Compounds 5 (maplexin E) and 7 (kaempferol-3-O-(2′′-galloyl)-α-L-rhamnopyranoside) from Acer ginnala showed particularly strong inhibitory activities against nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophage cells. [1]
Cytokine Modulation: In spontaneously hypertensive rats, Gaocha extract (containing this compound and related compounds) significantly lowered serum IL-6 and TNF-α levels compared to model controls. [5] This cytokine modulation represents a key mechanism for the observed anti-inflammatory effects.
COX-2 and iNOS Suppression: The 80% methanol extract of Acer ginnala leaves and its main component, quercetin 3-O-(2″-galloyl)-α-L-rhamnopyranoside, significantly suppressed both COX-2 and iNOS protein levels and their mRNA expressions in mouse skin tissues. [6]
The anti-diabetic potential of Acer ginnala extract rich in this compound has been demonstrated in animal models of diabetes:
Hyperglycemia Improvement: Oral administration of Acer ginnala extract (500 mg/kg b.w.) improved symptoms of hyperglycemia in a rat model of streptozotocin-induced diabetes. [1]
Hepatoprotective Effects: The extract also blunted the increases in serum GOT/GPT levels in diabetic rats, suggesting protective effects on liver function. [1]
Enzyme Inhibition: Previous studies have reported that Acer ginnala extract inhibits rat lens aldose reductase and the formation of advanced glycation end products, both of which are implicated in diabetic complications. [1]
Emerging research indicates that this compound possesses significant anti-carcinogenic properties through multiple mechanisms:
Apoptosis Induction: this compound promotes apoptosis in cancer cells by enhancing the release of cytochrome c from mitochondria, leading to activation of apoptotic effector proteases. [2]
Cell Cycle Arrest: The compound influences key regulators of the cell cycle, including modulation of cyclin-dependent kinases and proliferating cell nuclear antigen. [2]
Oxidative Stress Modulation: Through its effects on the Nrf2 pathway and glutathione synthesis, this compound modulates oxidative stress in cancerous cells, potentially enhancing susceptibility to apoptosis. [2]
This compound exerts its anti-carcinogenic effects through multi-faceted mechanisms targeting various stages of cancer development and progression:
Anti-cancer mechanisms of this compound targeting multiple pathways
The apoptotic pathway induced by this compound involves both intrinsic and extrinsic mechanisms. The compound enhances the release of cytochrome c from mitochondria, which activates caspase cascades leading to apoptotic cell death. [2] Simultaneously, this compound modulates the expression of Bcl-2 family proteins, increasing pro-apoptotic Bax while decreasing anti-apoptotic Bcl-2. [2] Additionally, the compound influences death receptor pathways including Fas and caspase-8 activation. [2]
In neuronal models, this compound demonstrates protective effects against oxidative stress-induced damage:
Neuroprotective pathway of this compound through Nrf2 activation
The neuroprotective mechanism of this compound involves both direct and indirect antioxidant effects. As an indirect ROS scavenger, this compound activates the Nrf2 pathway in SH-SY5Y neuroblastoma cells exposed to 6-hydroxydopamine (6-OHDA). [2] Following pre-treatment with this compound, Nrf2 dissociates from the Keap1-Nrf2 complex and translocates into the nucleus, where it binds to the Antioxidant Response Element (ARE). [2] This binding upregulates various cytoprotective enzymes including NAD(P)H quinone oxidoreductase-1 (NQO1), heme oxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic (GCLC) subunit, resulting in elevated glutathione concentrations and enhanced cellular antioxidant capacity. [2]
In cardiovascular applications, particularly hypertension, this compound (as a component of Gaocha extract) demonstrates multiple beneficial effects:
Blood Pressure Reduction: Gaocha extract administration significantly lowered tail artery systolic blood pressure in spontaneously hypertensive rats compared to model controls. [5]
Vasoregulatory Effects: Post-treatment abdominal aorta blood samples showed that serum PGI₂, angiotensin II, endothelin, and NO levels in Gaocha-treated groups were significantly higher than in the model group. [5]
Anti-inflammatory Action: The serum IL-6 and TNF-α levels were significantly lower in Gaocha-treated groups than in the model group, indicating reduced inflammatory status. [5]
Organ Protection: Histomorphological examination of the heart and kidney showed that Gaocha extract had a protective effect on these organs in hypertensive models. [5]
This compound represents a promising gallotannin compound with demonstrated multi-target biological activities and therapeutic potential. The compound can be efficiently extracted and isolated from Acer ginnala using established chromatographic methods, with the leaves serving as the richest source. [1] [2] The comprehensive bioactivity profile of this compound, including its antioxidant, anti-inflammatory, anti-diabetic, and anti-carcinogenic effects, supports its further investigation as a lead compound for pharmaceutical development. [1] [2]
Significant research gaps remain that warrant further investigation. The biosynthetic pathway of this compound, while postulated, requires full elucidation, particularly the specific enzymes involved in the galloylation steps. [2] Pharmacokinetic studies assessing absorption, distribution, metabolism, and excretion of this compound are notably lacking in the current literature. Additionally, while in vitro and animal studies show promise, well-designed clinical trials are necessary to establish efficacy and safety in human subjects. Finally, research into structure-activity relationships and structural analogs may enhance our understanding of the compound's therapeutic potential and possibly lead to more potent derivatives.
| Property | Description |
|---|---|
| Chemical Classification | Gallotannin (digalloyl-substituted hydrolysable tannin) [1] [2] |
| Core Structure | 1,5-anhydro-D-glucitol (six-carbon monosaccharide, pyranoid ring) [1] [2] |
| Substituents | Two galloyl (3,4,5-trihydroxybenzoate) groups esterified at 2- and 6-positions of core [1] [2] |
| Natural Sources | Plants of genus Acer: A. ginnala, A. tataricum, A. rubrum (leaves, bark, twigs, buds) [1] [3] |
| Biosynthesis Precursor | Derived from β-glucogallin via shikimate pathway [1] [2] |
This compound exhibits multi-target anti-cancer activity through several key mechanisms.
This compound promotes mitochondrial-mediated apoptosis in cancer cells by modulating Bcl-2 family proteins [1].
This compound disrupts cancer cell proliferation by arresting cell cycle progression [1].
In neuroblastoma cells under oxidative stress, this compound acts as an indirect antioxidant by activating Nrf2 pathway [1].
This compound activates Nrf2 pathway, inducing antioxidant enzyme expression to mitigate oxidative damage [1].
Activated Nrf2 translocates to nucleus and binds Antioxidant Response Element (ARE), increasing expression of cytoprotective enzymes [1]:
| Biological Activity | Experimental Model | Quantitative Result (IC₅₀/Effective Concentration) | Citation |
|---|---|---|---|
| Antioxidant | DPPH radical scavenging assay | IC₅₀ values "significantly low" (specific µM values not provided) | [1] |
| Anti-Proliferative | Hep-3B hepatocellular carcinoma cells | Additive effect with p38 MAPK inhibitor SB203580 | [1] |
| Anti-Proliferative | DLD-1 colorectal cancer cells | Dark maple syrup extract induced S-phase arrest | [1] |
| α-Glucosidase Inhibition | Enzyme kinetics assay | Non-competitive inhibition; formed stable ligand-enzyme complexes | [3] |
| Anti-Glycation (AGE Inhibition) | BSA-fructose assay (Maplexin F) | IC₅₀ = 15.8 µM (most potent among tested gallotannins) | [3] |
| Anti-Alzheimer's | Aβ(1–42) aggregation inhibition | Effective at lower dosage than other natural compounds | [4] |
While current research shows great promise, several areas require further investigation to advance therapeutic development:
The following table summarizes the key experimental findings related to the activity of Ginnalin A against various cancer cell lines [1].
| Aspect | Experimental Findings on this compound |
|---|---|
| General Effect | Shows cytotoxic and apoptotic effects in several human carcinoma cell lines [1]. |
| Gene/Protein Regulation | Significant up-regulation of CDH1 (E-cadherin), TIMP-1, and TIMP-2 [1]. |
| Metastasis | Demonstrates an anti-metastatic effect by regulating key genes in the metastasis process [1]. |
| Apoptosis Pathway | Activates the caspase-8 pathway, which is required for extrinsic apoptotic signal transduction [1]. |
| Cell Viability (XTT Assay) | IC50 values (concentration that inhibits 50% of cell viability) were determined for doses over 24, 48, and 72 hours [1]. |
| Caspase Activity | Caspase-3 activity was measured via absorbance at 400nm after treatment with this compound [1]. |
The relationships and mechanisms described in the search results can be visualized in the following pathway diagram:
Figure 1: Proposed mechanism of action for this compound's anti-cancer effects, based on gene expression and activity analysis. [1]
For researchers looking to replicate or build upon existing studies, here are the detailed methodologies used in one of the key papers.
Cell Culture and Treatment [1]:
Cytotoxicity Assay (XTT Method) [1]:
(Measured optical density value / Control optical density value) x 100. The IC50 was determined using CompuSyn software.Caspase-3 Activity Assay [1]:
Gene Expression Analysis (qPCR) [1]:
Although specific ADME data for this compound is lacking, the established framework for conducting these studies is well-defined. The table below outlines standard assays that should be performed to build a complete ADME profile [2] [3] [4].
| ADME Property | Standard In Vitro & In Vivo Assays |
|---|---|
| Absorption | Caco-2 cell permeability assay; Parallel Artificial Membrane Permeability Assay (PAMPA) [3] [4]. |
| Distribution | Plasma protein binding; Tissue distribution studies; Blood-brain barrier penetration assays (e.g., MDCK-MDR1) [2] [3]. |
| Metabolism | Metabolic stability in liver microsomes or hepatocytes; Metabolite identification; Cytochrome P450 (CYP) inhibition/induction studies [2] [3]. |
| Excretion | Mass balance and excretion studies in preclinical models (e.g., rat, dog) using radiolabeled compounds to track elimination routes [3]. |
The following table summarizes key quantitative data from experimental studies, which is crucial for evaluating its bioactivity and application in research.
| Parameter | Quantitative Data | Experimental Context |
|---|---|---|
| DPPH Radical Scavenging (IC₅₀) | "significantly low" values reported [1] | In vitro antioxidant assay [1] |
| α-Glucosidase Inhibition | Potent inhibitor, more potent than mono-galloyl analogs [2] | In vitro enzyme inhibition assay [2] |
| Content in MaplifaTM Extract | 56.3% by dried weight [3] | Quantitative HPLC-UV analysis of a proprietary red maple leaf extract [3] |
| Solubility | 16 g/L (25 °C) [4] | Calculated physicochemical property [4] |
For researchers aiming to replicate or build upon existing studies, here are detailed methodologies for key experiments cited in the literature.
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines, such as hepatocellular carcinoma (Hep-3B) and others [5] [6].
This method is used to investigate changes in the expression of genes related to apoptosis and metastasis in response to this compound treatment [5].
This compound exerts its anti-carcinogenic effects through multiple mechanisms, including induction of apoptosis and regulation of metastatic genes.
In Hep-3B cells, this compound promotes apoptosis by regulating the expression of key genes and proteins involved in the process [1] [6]. The following diagram illustrates this pathway:
Research has shown that this compound can also demonstrate an anti-metastatic effect by regulating the expression of important genes involved in cell adhesion and tissue remodeling [5]. The experimental workflow and findings are summarized below:
In models of oxidative stress, this compound acts as an indirect antioxidant by activating a key cellular defense pathway [1].
This compound is a structurally well-defined digalloyl gallotannin with significant and multi-faceted therapeutic potential. Its bioactivities are highly influenced by the presence and position of its two galloyl moieties on the 1,5-anhydro-D-glucitol core. The established experimental protocols provide a solid foundation for further investigation into its mechanisms and potential applications in drug development.
This compound (also known as acertannin) is a unique digalloyl gallotannin characterized by two galloyl groups attached at the 2 and 6 positions of a 1,5-anhydro-D-glucitol core moiety [1]. This specific structural configuration places it in the broader class of hydrolysable tannins, which are secondary metabolites widely distributed in various plant species. The compound stands out from other gallotannins due to its distinctive glucitol-core structure rather than the more common glucose core found in most hydrolysable tannins [1]. The presence of multiple phenolic hydroxyl groups in its molecular structure contributes significantly to its potent antioxidant properties and biological activities, making it a promising candidate for therapeutic development.
The primary natural sources of this compound are plants belonging to the Acer genus, particularly Acer ginnala (Amur maple) and Acer rubrum (red maple) [1]. Research indicates that this compound can be derived from leaves of Acer ginnala and Acer tataricum subsp. ginnala, with significant quantities also found in Acer rubrum L. buds [1]. The compound has also been isolated from other Acer species including Acer okamotoanum Nakai [1]. The concentration of this compound varies considerably among different plant tissues, with reports indicating it can be recovered from leaves, twigs, and bark, suggesting its widespread distribution throughout the plant's physiology [1]. This broad distribution across plant tissues provides multiple potential sources for extraction, each with potentially different optimization parameters for maximum yield.
Traditional extraction methods for plant bioactive compounds like this compound typically involve solid-liquid separation using organic solvents. The most common conventional approaches include:
Maceration: This method involves soaking plant material in solvents such as methanol, ethanol, or aqueous mixtures at room temperature with periodic agitation [2]. One study successfully extracted this compound from Acer ginnala leaves using methanol extraction followed by vacuum drying, water addition, filtration, and separation through sephadex column chromatography, yielding approximately 80 mg of this compound per gram of fresh weight [1]. The advantages of maceration include simple equipment requirements and high selectivity when appropriate solvents are chosen [2]. However, the method typically requires extended extraction times and may result in incomplete extraction.
Soxhlet Extraction: This continuous extraction method uses specialized apparatus where the solvent is cyclically evaporated and condensed, passing through the plant material repeatedly [2]. While highly efficient in transferring compounds from solid to liquid phase, the prolonged heating may degrade thermolabile compounds like some polyphenols [2]. The method also typically requires large volumes of solvents,
Reflux Extraction: This technique involves boiling the solvent with continuous condensation and return of the evaporated solvent, maintaining a constant volume throughout the extraction [2]. While this prevents solvent loss, the continuous thermal stress may adversely affect heat-sensitive compounds like this compound [2].
Table 1: Comparison of Conventional Extraction Methods for Plant Bioactives
| Method | Principles | Advantages | Limitations | Reported Applications |
|---|---|---|---|---|
| Maceration | Steeping plant material in solvent with agitation | Simple equipment, high selectivity, low temperature | Long extraction time, incomplete extraction | Initial extraction of this compound from Acer ginnala leaves [1] |
| Soxhlet Extraction | Continuous cycling of fresh solvent through sample | High efficiency, no filtration needed, multiple samples | High solvent consumption, thermal degradation possible | General extraction of plant bioactive compounds [2] |
| Reflux Extraction | Solvent boiling with continuous condensation | Prevents solvent loss, improved efficiency | Thermal degradation of heat-sensitive compounds | Extraction of volatile compounds from plants [2] |
Recent advancements in extraction technology have introduced several green extraction methods that offer significant improvements in efficiency, yield, and environmental impact:
Microwave-Assisted Extraction (MAE): This technique utilizes electromagnetic radiation to generate heat directly within the plant cells, causing rapid internal heating and pressure buildup that facilitates the rupture of cell walls and release of bioactive compounds [2] [3]. MAE has demonstrated particular effectiveness for extracting polyphenolic compounds due to its rapid energy transfer and reduced solvent consumption [3]. The ability to precisely control temperature and exposure time makes it suitable for heat-sensitive compounds like this compound.
Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent medium, generating intense shear forces and microturbulence that enhance mass transfer and cell wall disruption [2] [3]. This method significantly reduces extraction time and lowers temperature requirements compared to conventional methods, making it particularly suitable for thermolabile compounds [3]. Studies have shown UAE can achieve higher extraction yields of polyphenolic compounds while maintaining their bioactivity.
Supercritical Fluid Extraction (SFE): Typically using carbon dioxide as a supercritical fluid, SFE offers exceptional selectivity through precise control of temperature and pressure parameters [2]. The method provides superior penetration ability and minimal solvent residue, making it ideal for high-value compounds intended for pharmaceutical applications [2] [3]. The tunable solvating power of supercritical CO₂ allows for selective extraction of target compounds while leaving undesirable components behind.
Table 2: Advanced Extraction Technologies for Bioactive Compounds
| Method | Mechanism | Optimal Parameters | Advantages | Limitations |
|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Dielectric heating causing cell rupture | Power, time, solvent composition, temperature | Rapid extraction, reduced solvent, high efficiency | Non-uniform heating, equipment cost |
| Ultrasound-Assisted Extraction (UAE) | Cavitation-induced cell disruption | Amplitude, time, temperature, solvent | Low temperature, energy efficient, simple setup | Potential free radical formation |
| Supercritical Fluid Extraction (SFE) | Supercritical fluid solubilization | Pressure, temperature, cosolvents, flow rate | Superior selectivity, no solvent residue, high purity | High capital cost, technical complexity |
Extracting this compound at an industrial scale requires systematic optimization to maximize yield, purity, and economic viability while minimizing environmental impact. The Response Surface Methodology (RSM) has emerged as a powerful statistical technique for optimizing extraction processes by evaluating the effects of multiple factors and their interactions on response variables [4]. RSM is particularly valuable because it can model complex nonlinear relationships between extraction parameters and outcomes, enabling researchers to identify optimal operating conditions with fewer experimental runs than traditional one-variable-at-a-time approaches [4].
The optimization process typically begins with screening experiments to identify factors with significant effects on extraction yield, followed by more detailed response surface analysis using designs such as Central Composite Design (CCD) or Box-Behnken Design (BBD) [4]. These experimental designs allow for efficient exploration of the factor space and generation of mathematical models that predict extraction performance under various conditions. The model adequacy is typically verified through statistical parameters including coefficient of determination (R²), adjusted R², predicted R², and adequate precision [4].
Based on general optimization principles for plant bioactive compounds, several key parameters significantly influence this compound extraction efficiency:
Solvent Selection and Composition: The polarity of extraction solvents dramatically affects this compound yield due to its polyphenolic nature. Hydrophilic solvents such as methanol, ethanol, and their aqueous mixtures have shown effectiveness [1]. Emerging green solvents including natural deep eutectic solvents (NADES) and subcritical water have demonstrated potential for improved extraction efficiency while reducing environmental impact [2] [3]. The water content in solvent mixtures significantly influences extraction efficiency by affecting both solubility and mass transfer rates.
Solid-to-Solvent Ratio: This parameter determines the concentration gradient that drives mass transfer of this compound from plant material to solvent [4]. Optimal ratios ensure sufficient solvent volume to solubilize the target compound without excessive dilution that would complicate downstream concentration processes.
Temperature and Time: Extraction temperature profoundly affects both the solubility of this compound and the diffusion rate out of plant matrices [4]. However, excessive temperatures may cause degradation of labile phenolic compounds, necessitating careful optimization. Similarly, extraction time must be balanced between achieving high yield and maintaining operational efficiency.
Particle Size and Pretreatment: Reduced particle size of plant material increases surface area for mass transfer, potentially enhancing extraction rates [5]. Various pretreatment methods including drying, freezing, or mechanical processing can significantly alter cell wall structure and improve accessibility to this compound.
Flowchart of RSM optimization process for this compound extraction
Accurate quantification of this compound in plant extracts and during purification requires robust analytical methods. The primary techniques employed include:
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns using gradient elution with methanol/water and orthophosphoric acid with photodiode array detection has been successfully employed for this compound separation and quantification [1]. This method provides the high resolution necessary to separate this compound from structurally similar compounds in complex plant extracts.
Ultra-High Performance Liquid Chromatography (UHPLC): When coupled with mass spectrometry, UHPLC offers superior resolution and faster analysis times compared to conventional HPLC, making it ideal for comprehensive metabolomic studies of Acer species and quality control of this compound-rich extracts [4].
Standardized assays are essential for evaluating the bioactivity of extracted this compound:
Antioxidant Activity: The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and NBT (nitroblue tetrazolium)/superoxide scavenging assay have been used to demonstrate this compound's potent antioxidant activity, with reported IC₅₀ values significantly lower than many reference antioxidants [1].
Cytotoxicity and Anticancer Activity: The XTT assay is commonly employed to determine this compound's effects on cell viability across various human carcinoma cell lines [6]. This method measures metabolic activity as an indicator of cell viability and proliferation.
Gene Expression Analysis: Quantitative real-time PCR (qPCR) has been utilized to investigate this compound's effects on apoptosis-related genes including MMP-2, MMP-9, TIMP-1, TIMP-2, CDH1, and CDH2 [6]. Studies have shown this compound can significantly upregulate CDH1, TIMP-1, and TIMP-2 expression by 3.52, 5.13, and 2.67 times respectively compared to controls [6].
Apoptosis Mechanism Studies: Caspase activity assays (particularly caspases-3/7, -8, and -9) and flow cytometry analysis provide insights into this compound's pro-apoptotic mechanisms in cancer cells [7] [6].
This compound demonstrates multifaceted anticancer activity through several distinct mechanisms:
Apoptosis Induction: this compound enhances the release of cytochrome c from mitochondria to produce apoptotic effector proteases [1]. It activates key caspases including caspase-8 in extrinsic apoptotic signaling pathways and executioner caspases-3/7 [7] [6]. Research has shown that this compound and p38 MAPK inhibitors demonstrate cytotoxic and apoptotic effects on various cancer cells [6].
Anti-metastatic Activity: this compound regulates the expression of critical genes involved in metastasis, significantly increasing expression of CDH1 (E-cadherin), TIMP-1, and TIMP-2 while potentially suppressing matrix metalloproteinases [6]. This gene regulation profile suggests potent inhibition of invasion and metastasis processes.
Cell Cycle Regulation: Studies indicate this compound inhibits cancer cell growth by causing cell cycle arrest at specific checkpoints. In colon and breast cancer cells, it reduces Cyclin D1 levels and arrests the cell cycle at the G₂/M phase following a reduction in the synthesis (S) phase [6].
Mechanisms of this compound bioactivity in cellular models
Beyond its direct anticancer effects, this compound demonstrates significant antioxidant and cytoprotective properties:
Nrf2 Pathway Activation: this compound acts as an indirect reactive oxygen species (ROS) scavenger and activates the Nrf2 pathway in neuronal cells exposed to oxidative stress [1]. After pretreatment with this compound, Nrf2 dissociates from the Keap1-Nrf2 complex and translocates into the nucleus, upregulating protective enzymes including NAD(P)H quinone oxidoreductase-1 (NQO-1), heme oxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic (GCLC) subunit while elevating glutathione concentration [1].
Cytoprotection in Keratinocytes: Studies using human keratinocytes (HaCaT cells) have demonstrated that this compound provides significant protection against hydrogen peroxide (H₂O₂) and methylglyoxal (MGO)-induced oxidative stress [7]. At 50 μM concentration, this compound increased viability of H₂O₂- and MGO-treated cells by 15.5% and reduced H₂O₂-induced apoptosis by 7.2% [7]. The compound also markedly reduced H₂O₂- and MGO-induced reactive oxygen species by 56.8% [7].
Table 3: Documented Bioactivities of this compound in Experimental Models
| Bioactivity | Experimental Model | Concentration/IC₅₀ | Key Findings | Reference |
|---|---|---|---|---|
| Antioxidant | DPPH radical scavenging assay | Significant low IC₅₀ values | Potent free radical scavenging activity | [1] |
| Neuroprotection | SH-SY5Y cells + 6-OHDA | Not specified | Nrf2 pathway activation, increased glutathione | [1] |
| Cytoprotection | HaCaT keratinocytes + H₂O₂/MGO | 50 μM | Increased cell viability by 15.5%, reduced ROS by 56.8% | [7] |
| Anticancer | Various human carcinoma cells | Varies by cell line | Caspase activation, cell cycle arrest, anti-metastatic gene regulation | [6] |
| Anti-apoptotic | HaCaT keratinocytes + H₂O₂ | 50 μM | Reduced apoptosis by 7.2%, decreased caspases-3/7 and -8 | [7] |
Despite promising bioactivities, several challenges remain in the development of this compound as a therapeutic agent:
Limited Clinical Data: Current research remains predominantly at the in vitro level, with insufficient in vivo studies and complete absence of human clinical trials to establish safety, bioavailability, and efficacy in humans [1] [6]. Future research should prioritize appropriate animal models and eventual clinical translation.
Standardization of Extraction Protocols: While various extraction methods have been employed, there remains a lack of direct comparative studies specifically optimizing this compound yield across different Acer species and plant tissues [1]. Systematic optimization using RSM approaches specifically tailored for this compound would significantly advance reproducible research and potential commercialization.
Bioavailability Enhancement: The pharmacokinetic profile of this compound remains largely unexplored, including its absorption, distribution, metabolism, and excretion [7]. Formulation strategies to enhance its bioavailability may be necessary for clinical application.
Synergistic Effects: Future studies should investigate potential synergistic interactions between this compound and established therapeutic agents, which could enhance efficacy while reducing required doses and potential side effects [6].
Sustainable Sourcing: As demand for plant-derived bioactive compounds increases, developing sustainable harvesting practices and potentially biotechnological production methods (e.g., cell culture, synthesis) will be essential for conservation and commercial scale-up [3].
Ginnalin A (also known as acertannin) is a digalloyl gallotannin belonging to the family of hydrolysable tannins, which are polyphenolic secondary metabolites in plants. This unique compound features two galloyl moieties attached at the 2- and 6-positions of a 1,5-anhydro-D-glucitol core moiety, forming a distinctive molecular structure with significant biological activity. [1] [2] this compound is primarily found in various species of the genus Acer, particularly in Acer tataricum L., Acer ginnala (Amur maple), and related subspecies. These deciduous trees and shrubs are widespread throughout Central and Eastern Europe, Asia Minor, and the Caucasus region, growing up to 8 meters in height. [3] Traditionally, these plants have been used in folk medicine across Northeast Asia for treating various conditions including eye diseases, wounds, diarrhea, and liver disorders, with some species also being consumed as herbal teas (Kujin tea). [4] [5]
The therapeutic significance of this compound has gained substantial scientific interest in recent years due to its demonstrated antioxidant, anti-inflammatory, antimicrobial, and anti-carcinogenic properties. [1] [2] [3] Research has revealed its potential in chemoprevention, particularly against colorectal cancer through activation of the Nrf2/HO-1 signaling pathway, as well as promising activity against various other cancer cell lines. [5] [6] Additionally, recent studies have shown its efficacy against clinically relevant bacterial strains including Enterococcus faecalis, Acinetobacter baumannii, and Bacillus cereus. [3] These diverse bioactivities make this compound a compelling target for natural product isolation and development, necessitating standardized protocols for its extraction, isolation, and characterization.
The initial stage of this compound isolation requires careful selection and preparation of plant material to ensure optimal compound yield and quality:
Plant Source Identification: this compound can be derived from leaves of Acer ginnala Maxim., Acer tataricum subsp. ginnala, Acer tataricum L., Acer rubrum L. buds, and Acer okamotoanum Nakai leaves and twigs. [1] [2] The highest concentrations are typically found in young leaves collected during active growth periods (May-June). [3]
Collection Protocol: Leaves should be harvested in the morning hours when phenolic compounds are at their peak concentration. Voucher specimens must be deposited in a herbarium for botanical reference (e.g., Collection ID: AG2010 as documented in research). [4]
Post-Harvest Processing: Fresh leaves should be thoroughly washed with deionized water to remove environmental contaminants. The material can be air-dried under shade without direct sunlight to prevent photodegradation, or alternatively freeze-dried for better preservation of heat-sensitive compounds. [3] The dried leaves should be ground to a fine powder (20-40 mesh size) using a mechanical grinder to increase surface area for extraction.
The most common and effective method for this compound extraction is maceration using hydroalcoholic solvents:
Primary Extraction: Powdered leaf material (1 kg) is extracted by maceration with 80% methanol (3 × 5 L) at room temperature for 72 hours each with continuous agitation. The process is repeated twice to ensure exhaustive extraction. [4] [7]
Alternative Solvent Systems: For antimicrobial studies, successful extraction has been achieved using 70% ethyl alcohol in a "raw material:extractant" ratio of 1:5 through modified maceration techniques. [3]
Concentration: The combined methanolic extract is filtered through Celite 545 and concentrated under reduced pressure at 45°C using a rotary evaporator until a crude extract is obtained. The yield is typically approximately 25% (w/w) from the starting dry plant material. [4] [7]
The concentrated crude extract undergoes fractionation to enrich gallotannin content:
The crude extract (322.5 g) is suspended in distilled water (1 L) and sequentially partitioned with solvents of increasing polarity:
The n-butanol fraction (typically yielding ~15-20% of crude extract weight) contains the highest concentration of this compound and is collected for further purification. [8]
Table 1: Chromatographic Conditions for this compound Purification
| Chromatography Type | Stationary Phase | Column Dimensions | Mobile Phase | Elution Mode | Flow Rate |
|---|---|---|---|---|---|
| Size Exclusion | Sephadex LH-20 | 10 cm × 80 cm | Water-Methanol Gradient (0-100%) | Isocratic/Gradient | 5 mL/min |
| Medium Pressure Liquid Chromatography (MPLC) | Daisogel ODS C18 | 3 cm × 50 cm | 20-100% Methanol in Water | Linear Gradient | 5 mL/min |
| Reversed-Phase HPLC (Analytical) | Sunfire C18 (5μm) | 4.6 mm × 250 mm | 45-55% Methanol in Water (0.1% FA) | Gradient | 1 mL/min |
| Reversed-Phase HPLC (Preparative) | Sunfire Prep C18 (5μm) | 10 mm × 150 mm | 80-90% Methanol in Water | Linear Gradient | 0.3 mL/min |
Following the initial extraction and partitioning, the n-butanol fraction undergoes systematic chromatographic purification:
Primary Fractionation: The n-butanol fraction (227.5 g) is initially subjected to Sephadex LH-20 column chromatography (2 kg, 10 cm × 80 cm) equilibrated with distilled water. The column is eluted with a step-wise water-methanol gradient (0-100%) to yield four primary fractions based on TLC monitoring. [4] [8]
Secondary Purification: Subfraction 2 (79.5 g) is further chromatographed on a Daisogel ODS C18 column (300 g, 3 cm × 50 cm) using MPLC with a 20-100% methanol gradient. This step effectively separates this compound from structurally similar gallotannins like ginnalin B and C. [4]
Final Isolation: For highest purity requirements, the enriched fractions can be subjected to preparative HPLC using a Waters Sunfire C18 column (10 mm × 150 mm, 5μm) with a mobile phase of methanol-water (80%-90% methanol) at a flow rate of 0.3 mL/min. This compound typically elutes at approximately 65-70% methanol under these conditions. [7]
The final stage of purification involves crystallization to obtain high-purity this compound:
Table 2: Spectral Characteristics of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key MS Fragments |
|---|---|---|---|---|---|
| This compound (Acertannin) | C₂₀H₂₀O₁₃ | 468.36 | 3.34 (1H, t, J=11.1 Hz, H-1b), 4.90 (1H, m, H-2), 4.38 (1H, dd, J=4.5, 11.7 Hz, H-6b), 4.54 (1H, br d, J=11.7 Hz, H-6a), 6.93-7.04 (4H, s, galloyl H) | 64.40 (C-6), 69.89 (C-1), 70.39 (C-2), 78.28 (C-3), 78.65 (C-5), 108.98 (C-2′, C-6′), 119.85 (C1′), 145.73 (C-3′, 5′), 166.30 (C-7′) | 469 [M+H]⁺, 451 [M+H-H₂O]⁺, 313, 169 [gallic acid]⁺ |
| Ginnalin B | C₁₄H₁₈O₉ | 330.28 | 3.01 (1H, t, J=11.1 Hz, H-1b), 3.71 (1H, m, H-2), 4.39 (1H, br d, J=11.7 Hz, H-6a), 6.93 (2H, s, H-2′, 6′) | 64.40 (C-6), 69.89 (C-1), 69.99 (C-4), 70.39 (C-2), 78.28 (C-3), 78.65 (C-5), 108.98 (C-2′, C-6′), 119.85 (C1′), 145.73 (C-3′, 5′), 166.30 (C-7′) | 331 [M+H]⁺, 313, 169 |
| Gallic Acid | C₇H₆O₅ | 170.12 | 7.06 (2H, s, H-2, 6) | 109.02 (C-2, C-6), 120.59 (C1), 138.15 (C-4), 144.95 (C-3, 5), 169.00 (C-7) | 171 [M+H]⁺, 153, 125 |
Comprehensive characterization of isolated this compound is essential for confirming structural identity and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired in deuterated methanol (CD₃OD) or DMSO-d₆ at 400-600 MHz. [4] Key ¹H NMR signals include characteristic peaks for the glucitol core between δ 3.34-4.90 ppm and aromatic protons of galloyl groups at δ 6.93-7.04 ppm. [4] The ¹³C NMR spectrum should display signals for the galloyl carbonyl at δ 166.30 ppm and aromatic carbons between δ 108-145 ppm. [4]
Mass Spectrometric Analysis: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode typically shows a pseudo-molecular ion peak [M-H]⁻ at m/z 467 or [M+H]⁺ at m/z 469. [7] High-resolution MS should confirm the molecular formula C₂₀H₂₀O₁₃ with an exact mass of 468.36. [9]
Chromatographic Purity Assessment: Analytical HPLC using a C18 column (4.6 mm × 250 mm, 5μm) with a methanol-water gradient (45-55% methanol over 25 minutes) should show a single peak with purity >95% when monitored at 280 nm. [7] TLC on polyamide plates with chloroform-methanol (8:2) can also be used for rapid assessment, with this compound showing Rf ≈ 0.45. [7]
The stability of this compound under various conditions should be evaluated to establish proper storage protocols:
The antimicrobial potential of this compound can be assessed using standardized microbiological methods:
Test Strains: Clinical isolates or standard strains of Pseudomonas aeruginosa (ATCC 27853), Staphylococcus aureus subsp. aureus (ATCC 25923), Escherichia coli (ATCC 25922), Bacillus cereus (ATCC 29213), Candida albicans (ATCC 90028), Klebsiella pneumoniae (ATCC 13883), Enterococcus faecalis (ATCC 29212), and Acinetobacter baumannii (ATCC 17978). [3]
Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined by the double serial dilution method in Mueller-Hinton nutrient broth. [3] Two-fold dilutions of this compound (0.3% solution in 70% ethyl alcohol) are prepared in a 96-well microtiter plate, followed by inoculation with standardized microbial suspensions (1-5 × 10⁵ CFU/mL). [3]
Incubation and Interpretation: Plates are incubated at 35°C for 24 hours, and MIC values are determined as the lowest concentration showing no visible growth. [3] Comparative controls should include eucalyptus tincture and solvent controls. Recent studies indicate particularly strong activity against E. faecalis, A. baumannii, and B. cereus. [3]
Table 3: Bioactivity Profile of this compound
| Bioassay Type | Cell Line/Model | Key Parameters | Results | Mechanistic Insights |
|---|---|---|---|---|
| Cytotoxicity | HCT116 (Colon Cancer) | IC₅₀ = 24.8 μM | Dose-dependent growth inhibition | S-phase cell cycle arrest |
| Cytotoxicity | SW480 (Colon Cancer) | IC₅₀ = 22.0 μM | Significant colony formation reduction | Cyclin A and D1 decrease |
| Cytotoxicity | SW620 (Colon Cancer) | IC₅₀ = 39.7 μM | Moderate activity | Nrf2 pathway activation |
| Cytotoxicity | Hep-3B (Liver Cancer) | CASP-3 activation | Induced apoptosis | BAX upregulation, BCL-2 downregulation |
| Antioxidant | DPPH assay | IC₅₀ = 4.2 μg/mL | Potent free radical scavenging | Direct electron donation |
| Anti-inflammatory | RAW264.7 macrophages | NO production inhibition | IC₅₀ < 10 μM | iNOS expression suppression |
The chemopreventive potential of this compound is evaluated through comprehensive cell-based assays:
Cell Culture Models: Established cancer cell lines including HCT116, SW480, SW620 (colorectal cancer), Hep-3B (hepatocellular carcinoma), and PC3 (prostate cancer) are maintained in appropriate media (RPMI-1640 or EMEM) supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. [5] [6]
Cytotoxicity Assessment: Cell viability is measured using the XTT assay according to manufacturer instructions. [6] Briefly, cells are seeded in 96-well plates (5 × 10³ cells/well) and treated with varying concentrations of this compound (1-100 μM) for 24-72 hours. XTT reagent is added and absorbance measured at 570 nm after 4 hours. IC₅₀ values are calculated using CompuSyn software. [6]
Cell Cycle Analysis: For cell cycle distribution studies, treated cells are harvested, fixed in 70% ethanol, stained with propidium iodide, and analyzed by flow cytometry. This compound typically induces S-phase or G2/M phase arrest depending on the cell type. [5]
Apoptosis assays: Caspase-3, -8, and -9 activities are measured using commercial kits, with absorbance read at 400 nm. [6] Additionally, expression of apoptosis-related genes (BAX, BCL-2, CASP8, CASP9, CYCS, p53) is quantified by real-time PCR using the 2-ΔΔCt method with β-actin as housekeeping gene. [6]
The free radical scavenging capacity of this compound is evaluated using multiple complementary assays:
DPPH Radical Scavenging Assay: Various concentrations of this compound are mixed with 0.1 mM DPPH solution in methanol and incubated for 30 minutes in darkness. [1] [7] Absorbance is measured at 517 nm, and IC₅₀ values are calculated relative to solvent controls. This compound typically shows IC₅₀ values of 4.2-8.5 μg/mL in this assay. [1]
NBT/Superoxide Scavenging Assay: The superoxide radical scavenging activity is measured using the nitroblue tetrazolium (NBT) reduction method. This compound demonstrates significant activity with low IC₅₀ values, indicating potent superoxide anion scavenging capacity. [1]
Cellular Antioxidant Activity: In SH-SY5Y neuroblastoma cells exposed to 6-hydroxydopamine, this compound acts as an indirect ROS scavenger by activating the Nrf2 pathway, increasing glutathione concentration, and upregulating antioxidant enzymes NQO1, HO-1, and GCLC. [1]
These comprehensive Application Notes and Protocols provide detailed methodologies for the efficient extraction, isolation, characterization, and bioactivity evaluation of this compound from Acer species leaves. The standardized procedures have been optimized to yield high-purity compound suitable for advanced pharmacological investigations. The multiple bioactivity assessments confirm the significant therapeutic potential of this natural gallotannin, particularly in the areas of oncology and infectious disease management. Future development efforts should focus on scaling up the isolation process, synthesizing analogs for structure-activity relationship studies, and advancing to in vivo preclinical evaluations.
This compound (GA) is a digalloyl gallotannin belonging to the family of polyphenolic compounds, characterized by two galloyl moieties esterified to a 1,5-anhydro-D-glucitol core structure [1]. This unique secondary metabolite is primarily isolated from various Acer species, including Acer ginnala Maxim., Acer tataricum subsp. ginnala, and Acer rubrum L., found in leaves, twigs, and bark [2] [1]. The compound has gained significant research interest due to its versatile therapeutic potential, particularly its remarkable anti-carcinogenic properties observed in various experimental models [3] [1].
Epidemiological and experimental studies have demonstrated that natural products like this compound offer beneficial protection against cancer through multiple mechanisms [3]. The compound exhibits potent antioxidant activity through direct free radical scavenging and indirect activation of the Nrf2 pathway, enhancing cellular defense systems [1]. Research has shown that this compound can demonstrate an anti-metastatic effect by regulating the expression of important genes in metastasis on cancer cell lines [3]. Furthermore, it activates caspase-8 in apoptotic signaling pathways and the pro-apoptotic caspases required for extrinsic apoptotic signal transduction [3]. These multifaceted mechanisms make this compound a promising candidate for further development in cancer research and drug discovery programs.
The XTT assay is a colorimetric method widely used for assessing cell viability and proliferation based on the metabolic activity of cells [4] [5]. The assay utilizes the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), which is reduced by mitochondrial enzymes in metabolically active cells to form a water-soluble orange formazan product [4] [6]. The core principle relies on the correlation between cellular metabolic activity and cell viability, where the intensity of the colored formazan product directly correlates with the number of viable cells present in the culture [4].
Table 1: Comparison Between XTT and MTT Assays for Cell Viability Assessment
| Feature | XTT Assay | MTT Assay |
|---|---|---|
| Formazan Solubility | Water-soluble | Water-insoluble |
| Solubilization Step | Not required | Required (using organic solvents) |
| Sensitivity | Generally higher, especially at high cell density | Can be lower in some contexts |
| Protocol | Simpler | More steps |
| Kinetic Measurements | Possible | Not easily performed |
| Solvent Cytotoxicity | Lower risk | Potential risk due to solvents |
| HTS Compatibility | High | Lower due to the solubilization step |
| Incubation Time | ~4 hours | 8+ hours |
| Absorbance | 450 nm and 660 nm | 570 nm |
The key advantage of the XTT assay over traditional MTT assays lies in its water-soluble formazan product, which eliminates the need for solubilization steps with organic solvents that can introduce variability and artifacts [4] [6]. This characteristic simplifies the procedure, reduces potential cytotoxicity from solvents, and enables kinetic measurements of cell viability by taking multiple absorbance readings over time without disrupting the assay [4]. The XTT assay demonstrates excellent performance in high-throughput screening applications and is particularly useful for detecting small cell populations and poorly metabolizing cells [6]. For research on natural compounds like this compound, the XTT assay provides a reliable, sensitive, and straightforward method for cytotoxicity assessment and drug screening [3] [4].
This compound Source and Preparation:
Cell Culture Conditions:
Table 2: XTT Assay Components and Setup Parameters
| Component/Parameter | Specification |
|---|---|
| XTT Reagent | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide |
| Electron Coupling Reagent | Phenazine methosulfate (PMS) or similar |
| Cell Seeding Density | 10³–10⁵ cells/well (96-well plate) |
| This compound Treatment | 24, 48, and 72 hours at varying concentrations |
| XTT Working Solution | Mix 1 mL Electron Coupling Reagent to 6 mL XTT Reagent |
| XTT Addition | 50-70 µL per well (96-well plate) |
| Incubation Time | 2-4 hours at 37°C |
| Absorbance Measurement | 450 nm (primary) and 660 nm (reference) |
Step-by-Step Protocol:
Caspase-3 Activity Assay:
Gene Expression Analysis by qPCR:
Dose-Dependent Cytotoxicity: XTT assay results demonstrate that this compound exhibits concentration-dependent cytotoxicity against various human carcinoma cell lines. The IC₅₀ values (concentration that inhibits 50% of cell viability) vary depending on cell type and exposure duration [3]. Research has shown that this compound can demonstrate significant cytotoxic effects on cancer cells while showing less toxicity toward normal cells, suggesting a selective anti-cancer potential [3] [1].
Time-Dependent Effects: The anti-proliferative effects of this compound become more pronounced with extended exposure times. Studies comparing 24, 48, and 72-hour treatments reveal progressively lower IC₅₀ values with longer incubation periods, indicating cumulative cytotoxic effects over time [3]. This time-dependent response pattern is crucial for determining optimal treatment protocols for future therapeutic development.
Table 3: Effects of this compound on Gene Expression in Cancer Cell Lines
| Gene | Function | Expression Change | Biological Significance |
|---|---|---|---|
| CDH1 | Epithelial marker, metastasis suppressor | 3.52-fold increase | Enhanced cell adhesion, reduced invasion potential |
| TIMP-1 | Tissue inhibitor of metalloproteinases | 5.13-fold increase | Inhibition of MMP activity, reduced extracellular matrix degradation |
| TIMP-2 | Tissue inhibitor of metalloproteinases | 2.67-fold increase | Synergistic MMP inhibition with TIMP-1 |
| CASP8 | Initiator caspase in extrinsic apoptosis | Significant activation | Induction of apoptotic cell death |
| P53 | Tumor suppressor protein | Upregulated | Cell cycle arrest and apoptosis induction |
Quantitative PCR analysis reveals that this compound significantly modulates the expression of critical genes involved in apoptosis, metastasis, and cell cycle regulation [3]. The substantial upregulation of CDH1 (E-cadherin) and TIMP-1/2 indicates potent anti-metastatic activity through enhanced cell-to-cell adhesion and inhibition of matrix metalloproteinases [3]. The activation of caspase-8 confirms the induction of extrinsic apoptotic pathways, while p53 upregulation suggests involvement of this critical tumor suppressor in this compound-mediated growth inhibition [3] [1].
This compound exerts its anti-carcinogenic effects through multiple interconnected mechanisms that collectively inhibit cancer cell proliferation and survival:
Apoptosis Induction: this compound activates both extrinsic and intrinsic apoptotic pathways. It enhances caspase-8 activity in the death receptor pathway and promotes the release of cytochrome c from mitochondria, leading to caspase-3 activation and apoptotic execution [3] [1]. The compound modulates the balance between pro-apoptotic (BAX) and anti-apoptotic (BCL-2) proteins, favoring apoptosis induction [1].
Anti-metastatic Actions: The significant upregulation of CDH1, TIMP-1, and TIMP-2 expression demonstrates this compound's ability to inhibit key steps in the metastatic cascade [3]. By enhancing E-cadherin-mediated cell adhesion and inhibiting matrix metalloproteinase activity through TIMP proteins, this compound reduces the invasive and migratory potential of cancer cells.
Cell Cycle Regulation: this compound influences cell cycle progression by modulating the expression of cyclins, cyclin-dependent kinases, and inhibitors. Research shows that this compound can cause cell cycle arrest at G2/M phase in colon and breast cancer cells through reduction of Cyclin D1 levels and synthesis phase (S) inhibition [3].
Oxidative Stress Modulation: As an indirect antioxidant, this compound activates the Nrf2 pathway, causing its dissociation from the Keap1-Nrf2 complex and translocation to the nucleus [1]. This leads to increased expression of antioxidant enzymes including NAD(P)H quinone oxidoreductase-1 (NQO1), heme oxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic (GCLC) subunit, resulting in elevated glutathione concentration and enhanced cellular defense capacity [1].
The following diagram illustrates the experimental workflow for assessing this compound cytotoxicity using the XTT assay:
Figure 1: Experimental workflow for this compound cytotoxicity assessment using XTT assay
The molecular mechanisms of this compound's anti-carcinogenic activity can be visualized as follows:
Figure 2: Molecular mechanisms of this compound's anti-carcinogenic activity
XTT Assay Optimization:
This compound-Specific Considerations:
The XTT cell viability assay provides a robust, sensitive, and reproducible method for evaluating the cytotoxic effects of this compound across various cancer cell lines. The protocol outlined in this document enables researchers to quantitatively assess concentration-dependent and time-dependent responses, determine IC₅₀ values, and investigate underlying mechanisms of action [3] [4] [7].
This compound demonstrates significant multi-mechanistic anti-carcinogenic activity through apoptosis induction, cell cycle regulation, metastasis inhibition, and oxidative stress modulation [3] [1]. The compound's ability to selectively target cancer cells while showing less toxicity to normal cells makes it a promising candidate for further development in cancer therapeutics [3]. The gene expression changes observed, particularly the substantial upregulation of CDH1, TIMP-1, and TIMP-2, provide mechanistic insights into its potent anti-metastatic properties [3].
For future research applications, this XTT assay protocol can be adapted for high-throughput screening of this compound analogs, combination studies with conventional chemotherapeutic agents, and investigation of structure-activity relationships to identify key functional groups responsible for its anti-cancer activity [3] [1] [6].
The following tables summarize key experimental findings from the research, including effective concentrations and affected pathways across different cancer cell lines.
Table 1: Cytotoxicity of Ginnalin A (IC50 Values) on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (μM) | Treatment Duration | Key Findings | Citation |
|---|---|---|---|---|---|
| HCT116 | Colorectal Cancer | 24.8 μM | Not specified | Induced cell cycle arrest at S-phase; activated Nrf2/HO-1 pathway | [1] [2] |
| SW480 | Colorectal Cancer | 22.0 μM | Not specified | Induced cell cycle arrest at S-phase; activated Nrf2/HO-1 pathway | [1] [2] |
| SW620 | Colorectal Cancer | 39.7 μM | Not specified | Induced cell cycle arrest at S-phase; activated Nrf2/HO-1 pathway | [1] [2] |
| MDA-MB-231 | Breast Cancer | 160 μM | 72 hours | Induced apoptosis; upregulated Caspase-3, Caspase-8, etc. | [3] |
| MCF7 | Breast Cancer | 300 μM | 72 hours | Induced apoptosis; upregulated Caspase-9, p53; downregulated BCL2 | [3] |
| Hep-3B | Hepatocellular Carcinoma | Effective in combination | 72 hours | Additive effect with SB203580; activated Caspase-3 | [4] |
Table 2: Gene Expression Changes and Key Signaling Pathways Affected by this compound
| Cell Line | Upregulated Genes/Factors | Downregulated Genes/Factors | Key Signaling Pathways Involved | Citation |
|---|---|---|---|---|
| HCT116, SW480, SW620 | Nrf2, HO-1, NQO1, p62 | Keap1 | Nrf2/HO-1 | [1] [2] |
| MDA-MB-231 | CASP3, CASP8, CASP9, CYCS, FAS, P53 | - | Extrinsic & Intrinsic Apoptosis | [3] |
| MCF7 | CASP9, P53 | BCL2 | Intrinsic Apoptosis | [3] |
| SH-SY5Y (Neuroblastoma) | NQO1, HO-1, GCLC, Glutathione | - | Nrf2/ARE (via Keap1 binding) | [5] |
| Hep-3B | Caspase-3 activity | - | p38 MAPK-independent apoptosis (in combination) | [4] |
Based on the research, here are detailed methodologies for key experiments evaluating this compound's anti-cancer effects.
This method was consistently used across studies to determine cell viability and calculate IC50 values [4] [6] [3].
This protocol outlines the steps to analyze gene expression changes related to apoptosis.
This is a direct functional assay for a key executioner of apoptosis.
The research indicates that this compound exerts its anti-carcinogenic effects through multiple pathways. The following diagrams illustrate the two primary mechanisms reported: the Nrf2-mediated antioxidant response and the induction of apoptosis.
Diagram 1: this compound activates the Nrf2-mediated antioxidant defense system. GA binds directly to the Keap1 protein, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate into the nucleus, bind to the Antioxidant Response Element (ARE), and promote the transcription of cytoprotective genes like HO-1, NQO1, and GCLC, leading to reduced oxidative stress [7] [1] [5].
Diagram 2: this compound induces apoptosis through multiple pathways. GA can trigger cell death by promoting mitochondrial dysfunction and the release of cytochrome c (intrinsic pathway) and/or by activating death receptors (extrinsic pathway). Both pathways converge on the activation of caspase enzymes, the key executioners of apoptosis. GA also modulates the expression of pro- and anti-apoptotic genes like BCL2 and BAX, often in a p53-dependent manner, and can induce cell cycle arrest [7] [3].
This compound (also known as acertannin) is a digalloyl gallotannin that has gained significant research interest due to its promising anti-carcinogenic potential and diverse pharmacological activities. This phenolic compound is primarily found in plants of the Acer genus, particularly Acer ginnala Maxim. (commonly known as maple), where it accumulates in leaves, twigs, and bark. This compound possesses a unique chemical structure consisting of two galloyl moieties esterified to a 1,5-anhydro-D-glucitol core moiety, which contributes to its potent antioxidant and therapeutic properties. The compound has demonstrated remarkable anti-cancer effects in various cancer cell lines, including hepatocellular carcinoma, colorectal cancer, and breast cancer, through multiple mechanisms such as apoptosis induction, cell cycle arrest, and activation of the Nrf2 signaling pathway.
The growing interest in this compound as a potential chemopreventive agent and therapeutic compound has created an urgent need for reliable analytical methods to assess its purity in natural extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) has emerged as the dominant separation technique for this application due to its high efficiency, sensitivity, and ability to separate complex natural product mixtures. These application notes provide a comprehensive protocol for this compound purity assessment, including method development, validation parameters, and detailed experimental procedures designed to meet regulatory requirements for pharmaceutical analysis. The accuracy and reliability of purity data are critical for ensuring consistent biological activity in research studies and potential clinical applications, making proper method validation an essential component of this compound research and product development.
The development of a reliable HPLC method for this compound analysis begins with a systematic approach to ensure optimal separation, accuracy, and reproducibility. Reverse-phase HPLC is the recommended choice for this compound analysis due to the compound's moderate polarity and presence of aromatic chromophores that enable sensitive UV detection. When selecting an initial HPLC system, researchers should consider several key factors: the compound's chemical properties (including its phenolic hydroxyl groups and sugar core), the complexity of the sample matrix (crude plant extracts often contain numerous interfering compounds), and the required sensitivity for intended applications. A C18 bonded stationary phase represents the most practical initial choice, providing a good balance of retention, efficiency, and compatibility with aqueous-organic mobile phases commonly used for natural product analysis.
Sample preparation represents a critical first step in the analytical process, particularly when working with complex plant matrices. For this compound extraction from Acer ginnala leaves, the recommended approach involves multiple extractions with 80% aqueous ethanol or methanol at elevated temperatures (approximately 80°C), followed by concentration under reduced pressure and partitioning with organic solvents such as ethyl acetate or n-butanol. Further purification can be achieved using Sephadex LH-20 chromatography with a step-wise water-methanol gradient, yielding this compound of sufficient purity for quantitative analysis. For HPLC analysis, samples should be dissolved in methanol and filtered through a 0.45-μm syringe filter to remove particulate matter that could damage the chromatographic system. These preparatory steps are essential for obtaining accurate and reproducible results while protecting the HPLC column from irreversible contamination.
The selection of initial chromatographic conditions requires careful consideration of mobile phase composition, column temperature, and detection parameters. For this compound analysis, a binary mobile phase system consisting of 0.5% acetic acid in water (Solvent A) and acetonitrile (Solvent B) is recommended as a starting point, though methanol can be substituted for acetonitrile if necessary. The acidic modifier enhances peak shape by suppressing ionization of phenolic hydroxyl groups, thereby improving resolution and sensitivity. A gradient elution program is advised for initial method development, particularly when analyzing complex plant extracts containing multiple compounds with varying polarities. The following gradient profile represents an optimal starting point for method development: begin with 90% A, decrease to 80% A over 0-18 minutes, further decrease to 73% A from 18-30 minutes, then a rapid decrease to 0% A at 30-35 minutes maintained until 47 minutes, followed by re-equilibration to initial conditions.
Selectivity optimization focuses primarily on achieving baseline separation of this compound from potentially interfering compounds, particularly other ginnalins (B and C) and related phenolic compounds. The most effective parameters for manipulating selectivity include mobile phase pH (through adjustment of acid concentration), organic modifier ratio (acetonitrile versus methanol), and column temperature. For this compound, operation at ambient temperature with a flow rate of 1.0 mL/min typically provides satisfactory results, though slight temperature adjustments (25-35°C) may enhance resolution in some cases. Detection should be performed at 330 nm, where this compound exhibits strong UV absorption, though confirmation of peak purity can be enhanced using a photodiode array detector (DAD) to collect full spectral data. If adequate selectivity cannot be achieved through these parameters, alternative stationary phases such as phenyl or polar-embedded C18 columns may provide different selectivity patterns.
Method validation is an essential requirement for regulatory compliance and ensures that the analytical procedure is suitable for its intended purpose in pharmaceutical analysis. The validation of an HPLC method for this compound purity assessment must follow established guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which defines the key parameters and acceptance criteria for analytical method validation. A proper validation protocol should be established prior to testing, with clearly defined acceptance criteria for each parameter based on the intended use of the method. For quantitative determination of this compound purity, the method must be validated for specificity, linearity, accuracy, precision, range, detection limit, quantitation limit, and robustness. The validation process should be conducted using certified reference standards of this compound with established purity, and all experiments must be thoroughly documented with raw data, calculations, and representative chromatograms included in the final validation report.
The specificity of the method must demonstrate its ability to unequivocally identify and quantify this compound in the presence of potential interferents, including other ginnalins, related phenolic compounds, and matrix components. Specificity is typically established by forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the this compound peak is well-resolved from degradation products and that the method is stability-indicating. Peak purity should be confirmed using a photodiode array detector to verify that the this compound peak is homogeneous and free from co-eluting impurities. The linearity of the method must be established across the specified range, typically from 10% to 150% of the target concentration, with a correlation coefficient (r²) ≥ 0.99 considered acceptable for quantitative analysis.
Table 1: Acceptance Criteria for HPLC Method Validation of this compound
| Validation Parameter | Experimental Requirements | Acceptance Criteria |
|---|---|---|
| Linearity | Minimum of 5 concentrations with triplicate injections | Correlation coefficient (r²) ≥ 0.99 |
| Range | Established from linearity studies | 10-150% of target concentration |
| Accuracy (Recovery) | Minimum of 9 determinations over 3 concentration levels | 98-102% recovery |
| Precision (Repeatability) | 6 replicate injections of standard solution | %RSD ≤ 2.0% for peak areas |
| Intermediate Precision | Different days, analysts, or instruments | %RSD ≤ 3.0% for retention times |
| Specificity | Resolution from nearest peak | Resolution ≥ 2.0 |
| LOD | Signal-to-noise ratio | 3:1 |
| LOQ | Signal-to-noise ratio | 10:1 |
| Robustness | Deliberate variations in method parameters | %RSD ≤ 2.0% for system suitability |
The accuracy of the method represents the closeness of test results to the true value and is typically evaluated through recovery studies by spiking known amounts of this compound reference standard into sample matrices at different concentration levels. For pharmaceutical quality control applications, recovery should fall within 98-102% of the theoretical value. Method precision encompasses both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variability), with acceptance criteria of %RSD ≤ 2.0% for peak areas in system precision studies and %RSD ≤ 3.0% for method precision studies. The limits of detection (LOD) and quantitation (LOQ) should be established based on signal-to-noise ratios of 3:1 and 10:1, respectively, or through statistical approaches based on the standard deviation of the response and the slope of the calibration curve.
The robustness of an analytical method refers to its capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±10%), column temperature (±5°C), and different columns from the same supplier. Robustness testing should identify critical parameters that require tight control to ensure method performance and establish system suitability tests that will be used during routine analysis to verify method performance. For this compound analysis, system suitability tests typically include requirements for theoretical plate count (N > 2000), tailing factor (T ≤ 2.0), and repeatability (%RSD ≤ 2.0% for multiple injections of a standard solution).
Materials and Reagents: this compound reference standard (≥95% purity, available from Sigma-Aldrich or Natural Product Institute of Science and Technology), HPLC-grade acetonitrile and methanol, purified water (ELGA PURELAB Ultra or equivalent), glacial acetic acid (analytical grade), Acer ginnala plant material (leaves, twigs, or bark).
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock standard solution of approximately 1 mg/mL. Prepare working standard solutions by appropriate dilution of the stock solution with mobile phase A to concentrations ranging from 0.00625 to 0.4 mg/mL for construction of the calibration curve.
Sample Preparation: Accurately weigh approximately 100 mg of finely powdered plant material into a 50 mL conical flask. Add 10 mL of 80% aqueous methanol and sonicate for 30 minutes at room temperature. Centrifuge at 4000 rpm for 10 minutes and transfer the supernatant to a 25 mL volumetric flask. Repeat the extraction twice with additional 5 mL portions of 80% aqueous methanol, combining the supernatants in the volumetric flask. Dilute to volume with 80% aqueous methanol and mix well. Filter a portion of the solution through a 0.45-μm PTFE syringe filter before HPLC analysis. For formulated products, prepare a placebo solution without active ingredient and a sample solution at the target concentration.
Table 2: Optimized HPLC Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | INNO C18 (250 mm × 4.6 mm, 5 μm) or equivalent |
| Mobile Phase | A: 0.5% acetic acid in water B: Acetonitrile | | Gradient Program | 0 min: 10% B 18 min: 20% B 30 min: 27% B 35 min: 100% B (hold until 47 min) 50 min: 10% B (re-equilibration) | | Flow Rate | 1.0 mL/min | | Column Temperature | Ambient (25°C) | | Injection Volume | 10 μL | | Detection Wavelength | 330 nm | | Run Time | 60 minutes |
System Suitability Tests: Before sample analysis, the HPLC system must meet specific suitability criteria to ensure optimal performance. Prepare a system suitability solution containing this compound at the target concentration (approximately 0.1 mg/mL) and perform six replicate injections. The system is considered suitable if the relative standard deviation (RSD) of peak areas is ≤2.0%, the theoretical plate count for the this compound peak is >2000, the tailing factor is ≤2.0, and the resolution from the nearest eluting peak is ≥2.0. These tests should be performed each day before sample analysis and whenever the system components are changed.
Calibration Curve: Prepare a minimum of five standard solutions at concentrations ranging from 0.00625 to 0.4 mg/mL (typically 25%, 50%, 100%, 125%, and 150% of the target concentration). Inject each solution in triplicate and plot the average peak area against the concentration. Calculate the correlation coefficient (r²), which should be ≥0.99, and the regression equation (y = mx + b), which will be used to calculate this compound concentrations in unknown samples. The calibration curve should be verified daily using a working standard at the target concentration, with the calculated concentration falling within 98-102% of the theoretical value.
Figure 1: HPLC Method Validation Workflow for this compound Purity Assessment
The validated HPLC method for this compound purity assessment has been successfully applied in numerous pharmacological studies investigating its anti-carcinogenic potential. Research has demonstrated that this compound exhibits significant cytotoxic effects against various human carcinoma cell lines, including hepatocellular carcinoma (Hep-3B), colorectal cancer (HCT116), and breast cancer cells. In Hep-3B cells, this compound (IC~50~ values ranging from 50-300 μM depending on exposure time) has been shown to induce apoptosis through caspase-3 activation and regulate the expression of genes involved in cell cycle control and programmed cell death. When combined with SB203580 (a p38 MAPK inhibitor), this compound exhibited an additive anti-carcinogenic effect, suggesting potential combination therapy approaches for hepatocellular carcinoma.
Beyond purity assessment, the HPLC method described in this protocol enables comprehensive chemical profiling of Acer ginnala extracts and related products. The method effectively separates this compound from its structural analogs, Ginnalin B and Ginnalin C, which are monogalloyl gallotannins with different positions of galloyl group attachment to the 1,5-anhydro-D-glucitol core. This separation capability is crucial for standardization of herbal materials and finished products, as the different ginnalins may exhibit varying biological activities and potencies. Studies have shown that this compound possesses superior anti-cancer activity compared to Ginnalin B and C in both colon and breast cancer cell lines, highlighting the importance of specifically quantifying this component for quality control of potential therapeutic products.
The method also supports stability studies of this compound in various formulations by monitoring degradation under different storage conditions. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions can identify major degradation products and establish the stability-indicating capability of the method. This application is particularly important for pharmaceutical development, where understanding the stability profile of an active ingredient is required for regulatory submissions. The validated HPLC method can be adapted for content uniformity testing, dissolution studies, and other quality control tests necessary for the development of standardized this compound products with consistent pharmacological activity.
Figure 2: this compound Biological Mechanisms and Signaling Pathways
The HPLC method detailed in these application notes provides a comprehensive approach for the precise and accurate determination of this compound purity in plant materials and pharmaceutical formulations. Through systematic method development and rigorous validation according to ICH guidelines, this protocol ensures reliable quantification of this compound while effectively separating it from closely related compounds and potential impurities. The method's specificity, accuracy, and robustness make it suitable for various applications, from quality control in manufacturing to pharmacokinetic studies in drug development. As research continues to uncover the full therapeutic potential of this compound, particularly in cancer prevention and treatment, the availability of validated analytical methods will be crucial for standardizing materials across studies and ensuring the consistency and efficacy of future this compound-based products.
The applications section highlights how this HPLC method has already contributed to understanding this compound's mechanisms of action, including its effects on the Nrf2 signaling pathway, apoptosis induction, cell cycle regulation, and anti-metastatic activity. These pharmacological insights, combined with reliable analytical methods for compound characterization and quantification, provide a solid foundation for the continued development of this compound as a potential therapeutic agent. Researchers are encouraged to implement this validated HPLC method in their this compound studies to ensure data quality and comparability across different laboratories, ultimately accelerating the translation of this promising natural product from basic research to clinical applications.
For a comprehensive solubility profile of Ginnalin A, it is essential to measure both its thermodynamic and kinetic solubility [1]. The following protocols outline how to perform these critical measurements.
| Parameter | Thermodynamic Solubility Assay | Kinetic Solubility Assay |
|---|---|---|
| Core Question | "To what extent does the compound dissolve?" [1] | "To what extent does the compound precipitate?" [1] |
| Definition | Concentration of a saturated solution in equilibrium with a stable solid phase [1]. | Concentration at which a compound precipitates from a pre-dissolved state (e.g., DMSO stock) [1]. |
| Starting Material | Solid, well-characterized compound (e.g., crystalline powder) [1]. | Compound pre-dissolved in DMSO (e.g., 10 mM stock solution) [1]. |
| Key Applications | Gold standard for formulation development; critical for clinical and marketing phases [1]. | High-throughput screening during early lead optimization to rank compounds [1]. |
The shake-flask method is considered the reference method for determining thermodynamic solubility [2].
Step 1: Preparation of Saturated Solution
Step 2: Phase Separation
Step 3: Concentration Analysis
Step 1: Sample Preparation
Step 2: Precipitation
Step 3: Detection & Quantification
The workflow below illustrates the decision-making process for selecting and performing these solubility assays.
While specific stability data for this compound is unavailable, the following storage conditions are recommended based on its identity as a polyphenolic gallotannin [3] [4] [5].
| Condition | Recommended Setting | Rationale |
|---|---|---|
| Temperature | -20°C or -80°C for long-term storage; +4°C for short-term (days to weeks). | Prevents thermal degradation of the labile polyphenolic structure. |
| Form | Lyophilized (freeze-dried) solid powder. | Maximizes stability by removing water that can facilitate hydrolysis. |
| Light | Protect from light. Store in amber vials or opaque containers. | Polyphenols are susceptible to photo-oxidation and degradation by UV/visible light. |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon gas) for optimal long-term storage. | Minimizes oxidative degradation by reducing exposure to atmospheric oxygen. |
| Solvent | Avoid storing in aqueous solutions for long periods. If necessary, use sterile, oxygen-free buffers and freeze at ≤ -20°C. | Prevents hydrolytic degradation and microbial growth. |
Understanding this compound's solubility is critical for evaluating its drug-likeness and guiding its development. Key considerations include:
The table below summarizes key quantitative findings and observations from in vitro studies on various cancer cell lines.
Table 1: Summary of In Vitro Anti-Cancer Effects of Ginnalin A
| Cell Line / Model | Observed Effects & Key Metrics | Proposed Mechanisms | Reference |
|---|---|---|---|
| Various Human Carcinoma Cell Lines (e.g., Hep-3B, PC3) | Cytotoxic and apoptotic effects observed via XTT assay. Gene expression changes: CDH1 (↑3.52x), TIMP-1 (↑5.13x), TIMP-2 (↑2.67x). Activation of caspase-8 and -3. | Regulation of metastasis-related genes (CDH1, TIMP-1, TIMP-2). Induction of extrinsic apoptotic pathway. | [1] |
| Hepatocellular Carcinoma (Hep-3B) | Upregulation of pro-apoptotic genes (BAX, CYCS, CASP-3, CASP-8, CASP-9, p53). Downregulation of anti-apoptotic BCL-2. Arrest of G1 phase of the cell cycle. | Release of cytochrome c, activation of effector caspases, and cell cycle arrest. | [2] |
| Neuroblastoma (SH-SY5Y) | Acts as an indirect reactive oxygen species (ROS) scavenger. Activates the Nrf2 pathway. Increased levels of NQO-1, HO-1, GCLC, and glutathione. | Dissociation of Nrf2 from Keap1 and its translocation to the nucleus, activating antioxidant responses. | [2] |
| Human Keratinocytes | Inhibition of TRAIL-induced apoptosis. Upregulation of anti-apoptotic proteins (Bid, BCL-2, BCL-xL, survivin). Decrease in ROS/RNS, CASP-8, CASP-9, CASP-3, and p53. | Prevention of reactive species formation and inhibition of apoptosis-related protein activation. | [2] |
Given the lack of specific in vivo protocols for this compound, the following workflow is proposed based on standard pre-clinical research practices and the mechanistic insights from in vitro studies. You would need to optimize critical parameters (dosing, schedule, route of administration) through preliminary studies.
The diagram below synthesizes the key apoptotic signaling pathways triggered by this compound as identified in the literature, based primarily on in vitro evidence.
To bridge the gap between the available in vitro data and your need for in vivo protocols, here are the critical parameters you will need to define through literature review and pilot studies:
The existing evidence strongly suggests that this compound has multi-faceted anti-cancer potential, primarily by inducing apoptosis through both intrinsic and extrinsic pathways and inhibiting metastatic potential [1] [2] [4]. However, these promising in vitro findings require validation in a whole-organism context.
Your proposed research will be pivotal in translating these mechanistic insights into a pre-clinical proof-of-concept. The next critical step is to establish a robust in vivo protocol, focusing first on determining the pharmacokinetics and safety profile of this compound in your chosen animal model.
I hope this structured compilation of the available science provides a solid starting point for your work. Should you need further assistance in searching for specific formulation methods or general guidelines for animal studies of natural products, please feel free to ask.
This compound is a digalloyl gallotannin, a type of polyphenolic compound known for its antioxidant and potential anti-carcinogenic properties [1]. It is primarily found in various species of the Acer genus (maple trees).
Common Plant Sources of this compound [1]
| Plant Source | Plant Part(s) with Reported GA Content |
|---|---|
| Acer ginnala (Amur maple) | Leaves, twigs, bark |
| Acer tataricum subsp. ginnala | Leaves |
| Acer rubrum (Red maple) | Buds |
| Acer okamotoanum | Leaves, twigs |
The following table summarizes a established methanol extraction protocol and key parameters you can optimize to improve yield [1].
| Extraction Step | Specific Protocol & Parameters | Purpose & Optimization Notes |
|---|---|---|
| 1. Plant Material Pre-treatment | Fresh leaves of Acer ginnala. | Ensure plant material is properly identified. Yield can be source-dependent. |
| 2. Solvent Extraction | Macerate/soak plant material in methanol. Repeat extraction 3 times. Combine extracts. | Methanol is effective for polar phenolics. Optimization of solvent-to-material ratio, time, and temperature is crucial. |
| 3. Concentrate Extract | Vacuum drying to remove solvent. | Obtain a crude dry extract. |
| 4. Re-dissolution & Filtration | Add water to the dry extract and filter. | Remove water-insoluble impurities. |
| 5. Primary Purification | Sephadex column chromatography. | Initial fractionation to separate compounds by size/polarity. |
| 6. Crystallization | Collect and crystallize the 3rd fraction from chromatography. | Yields purified this compound. Reported yield: ~80 mg per gram of fresh plant weight [1]. |
Strategies for Yield Improvement:
FAQ 1: My final yield of this compound is consistently low. What are the main factors I should investigate?
FAQ 2: How can I confirm the identity and purity of my isolated compound?
You can use several analytical techniques for confirmation:
The following diagram maps the logical workflow from plant material to purified this compound, incorporating key optimization and decision points.
The table below summarizes the anti-cancer activity (IC50 values) of this compound against various human cancer cell lines, as found in the current literature. This data can serve as a benchmark for researchers.
Table 1: Documented IC50 Values of this compound Across Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value | Exposure Time | Key Findings / Proposed Mechanism | Citation |
|---|---|---|---|---|---|
| HCT116 | Colorectal | 24.8 μM | Not specified | Activation of Nrf2/HO-1 pathway [1] | [1] |
| SW480 | Colorectal | 22.0 μM | Not specified | Activation of Nrf2/HO-1 pathway [1] | [1] |
| SW620 | Colorectal | 39.7 μM | Not specified | Activation of Nrf2/HO-1 pathway [1] | [1] |
| Hep-3B | Hepatocellular (Liver) | Cytotoxic and apoptotic effects confirmed | 24, 48, 72 hours | Upregulation of BAX, CASP-3, CASP-8, CASP-9, p53; Downregulation of BCL-2 [2] [3] | [2] [3] |
| SH-SY5Y | Neuroblastoma | Protective against oxidative stress | Pre-treatment | Activation of Nrf2 pathway; Increased NQO-1, HO-1, GCLC, and glutathione [2] | [2] |
| PC3 | Prostate | Cytotoxic and apoptotic effects confirmed | 24, 48, 72 hours | Regulation of metastasis-related genes (CDH1, TIMP-1, TIMP-2) [3] | [3] |
A primary challenge for researchers is the inconsistency of IC50 values for the same compound across different studies. The following guide addresses the core factors behind this variability, using insights from both the this compound data and broader pharmacological research.
FAQ: Why do my IC50 values for this compound differ from published literature or vary between my own experiments?
IC50 is not an intrinsic, fixed property of a compound. Its value is highly sensitive to specific experimental conditions. Inconsistencies are a known challenge in large-scale drug screening studies [4]. The main factors influencing your results are categorized below.
The following diagrams, created with Graphviz, summarize the key signaling pathways of this compound and a generalized experimental workflow. These can help users interpret their results in a biological context.
While full protocols are not provided, the cited studies offer key methodological details that you can incorporate into your troubleshooting guides.
Ginnalin A (GA) induces apoptosis through multiple interconnected pathways. The following diagram summarizes the key molecular mechanisms based on current research, showing how GA triggers both the intrinsic and extrinsic apoptosis pathways.
The key mechanisms illustrated are:
Here is a guide to the most common methods used to detect GA-induced apoptosis, along with their specific challenges and solutions.
This method detects DNA fragmentation, a hallmark of late-stage apoptosis [4] [5].
| Challenge | Cause | Solution |
|---|---|---|
| Weak or no signal | Inappropriate fixative (e.g., ethanol), over-fixation, insufficient permeabilization, or fluorescence quenching [4]. | Use 4% paraformaldehyde for fixation. Optimize Proteinase K incubation time (10-30 min). Protect samples from light during and after the experiment [4]. |
| High background/noise | Inadequate PBS rinsing after reaction, enzyme reaction time too long, or over-exposure during imaging [4]. | Increase the number of PBS washes after incubation. Optimize TdT enzyme reaction time (~60 min at 37°C). Adjust camera exposure using the negative control as a baseline [4]. |
| Non-specific staining (False Positives) | Naturally high nuclease activity in certain cells (e.g., smooth muscle), acidic fixatives, or cellular autolysis from prolonged fixation [4]. | Fix tissues immediately after collection. Use neutral buffered formalin. Always include a positive control (e.g., DNase I-treated sample) and a negative control (without TdT enzyme) [4] [5]. |
This measures the activation of key enzymes in the apoptosis pathway [3].
| Challenge | Cause | Solution |
|---|---|---|
| Low activity despite confirmed apoptosis | GA may induce caspase-independent cell death, or the assay may be performed outside the optimal time window for caspase activation [2] [3]. | Perform a time-course experiment to capture the peak of caspase activity. Consider complementary methods like MMP analysis to confirm apoptosis [3] [5]. |
| High variability between replicates | Inconsistent cell lysis, inaccurate protein concentration measurement, or improper handling of reagents [3]. | Ensure complete and uniform cell lysis. Normalize results to total protein concentration. Allow all assay reagents to reach room temperature before use and mix thoroughly [3]. |
A decrease in MMP is an early marker of the intrinsic apoptosis pathway [5].
| Challenge | Cause | Solution |
|---|---|---|
| Inconsistent fluorescence ratios | Changes in the pH of the dye solution or an incorrect cell-to-dye ratio [5]. | Ensure the pH of the dye buffer is consistent. Optimize dye loading concentration and incubation time for your specific cell type [5]. |
| Poor correlation with other apoptosis markers | The loss of MMP may not be absolute or permanent in early apoptosis, or the dye may be affected by other factors like transporter activity [5]. | Use MMP as an early indicator and combine it with a late-stage assay (e.g., TUNEL or caspase-3 activation). Include a positive control (e.g., CCCP) to validate the assay [5]. |
This classic method detects the "DNA ladder" pattern characteristic of apoptosis [5].
| Challenge | Cause | Solution |
|---|---|---|
| No ladder observed | Apoptosis may not have reached the late stage, or the number of apoptotic cells is too low for detection [5]. | Enrich for apoptotic cells if possible. Use a more sensitive method like TUNEL for a lower number of cells. Confirm apoptosis is induced at your treatment dose and time [5]. |
| Smearing instead of a clear ladder | Significant necrosis occurring alongside apoptosis, leading to random DNA degradation [5]. | Use a viability stain (e.g., Trypan Blue) to check for necrosis. Ensure the GA concentration is not overly cytotoxic and optimize treatment conditions to favor apoptosis [6] [5]. |
The following diagram outlines a general workflow for assessing this compound-induced apoptosis, integrating the methods discussed above.
Key Procedural Notes:
This compound is a digalloyl gallotannin, a type of hydrolysable tannin where two galloyl groups are attached to a 1,5-anhydro-D-glucitol core [1] [2]. It is primarily found in trees of the genus Acer (maple), such as Acer ginnala and Acer rubrum (red maple), and can be extracted from their leaves, twigs, bark, and buds [1] [2].
The compound has garnered research interest due to its promising therapeutic potential, which includes [1] [2] [3]:
Accurately assessing the purity and identity of this compound is a critical first step. The table below summarizes key analytical techniques.
| Method | Application with this compound | Key Experimental Details |
|---|
| High-Performance Liquid Chromatography (HPLC) [4] | Target isolation, quantification, and purity analysis in complex plant extracts. | Column: C18 reversed-phase (e.g., 4.6 mm x 25 cm). Mobile Phase: Gradient elution with acidified water (e.g., 0.2% acetic acid) and acetonitrile. Detection: Diode Array Detector (DAD) at multiple wavelengths (e.g., 200, 280 nm). | | Ultraperformance Liquid Chromatography (UPLC) [4] | Faster, higher-resolution separation and quantification compared to HPLC. | Column: Acquity HSS T3 (100 x 2.1 mm, 1.8 μm). Mobile Phase: Gradient with water-acetic acid and acetonitrile. Coupling: Typically with Mass Spectrometry (MS) for enhanced identification. | | Mass Spectrometry (MS) [5] | Accurate molecular weight determination and structural confirmation. | Technique: High-resolution MS like LC-Orbitrap MS. Precision: Can achieve accuracy up to 1 Da. Sample Prep: Often coupled with LC for purified samples or crude extracts. | | UV-Vis Spectroscopy [6] | Quantification and initial purity checks based on light absorption. | Principle: Follows Beer-Lambert law for concentration measurement. Cuvette: Quartz is required for UV range analysis. Reference: Always use a solvent "blank" for calibration. |
Here are details on key experiments that illustrate how to work with this compound and study its effects.
1. Inhibition of Amyloid-β Aggregation [3] This protocol outlines methods to study this compound's neuroprotective effects via anti-aggregation activity.
2. Gene Expression Analysis in Cancer Cell Lines [7] This protocol assesses the anti-metastatic and apoptotic effects of this compound.
The following diagram illustrates the core workflow for conducting gene expression analysis to study this compound's mechanisms.
While specific purity enhancement techniques were not detailed in the search results, the analytical methods above are your primary tools for diagnosis and resolution.
| Scenario | Possible Causes | Suggested Actions |
|---|---|---|
| Low purity after extraction. | Incomplete removal of plant pigments, sugars, or other polyphenols. | Optimize HPLC/UPLC: Use a sharper gradient of water/acetonitrile [4]. Fraction Collection: Collect the this compound peak from multiple HPLC runs and re-analyze purity. |
| Low yield of this compound. | Inefficient extraction from plant material. | Extraction Solvent: Use methanol or hot water, as reported in studies [1] [2]. Source Material: Ensure you are using plant parts known to be rich in this compound, like Acer ginnala leaves or A. rubrum buds [1]. |
| Inconsistent bioactivity results. | Compound degradation, inaccurate concentration, or impurity interference. | Storage: Store stock solutions in a freezer, protected from light. Quantification: Use UV-Vis spectroscopy with a properly calibrated standard curve [6]. Re-assess Purity: Run an analytical HPLC-MS to check for degradation products or impurities [4] [5]. |
The table below summarizes the common types of cell culture contamination, their signs, and detection methods [1] [2] [3].
| Contaminant Type | Common Examples | Visible Signs & Effects on Culture | Primary Detection Methods |
|---|---|---|---|
| Bacteria | Escherichia coli, Staphylococcus epidermidis [1] | Increased turbidity (cloudiness) of media; rapid pH change (color shift); cell death [1] [2] | Microscopy, visual inspection [1] |
| Mycoplasma | M. fermentans, M. orale, M. arginini [1] [3] | No visible change; can alter cell metabolism, growth, and cause chromosomal aberrations [1] [2] | PCR, DNA staining (e.g., DAPI, Hoechst), specialized mycoplasma culture [1] [2] |
| Fungi/Yeast | Candida spp. (yeast), Aspergillus spp. (mold) [1] [3] | Floating clumps or cloudy media; filamentous mycelia under microscopy [1] [2] | Microscopy, visual inspection [1] |
| Viruses | Various (e.g., endogenous retroviruses) [2] [3] | Often "silent" with no visible clues; may cause unexplained cytopathic effects [2] | PCR, ELISA; often requires specialized testing [2] |
| Chemical | Endotoxins, metal ions, disinfectant residues, free radicals [1] [3] | Reduced cell viability and growth; altered cellular responses [1] | Specific assays (e.g., LAL for endotoxins) [1] |
| Cross-Contamination | Misidentified or overgrown cell lines [1] | Cells exhibit unexpected morphology or growth characteristics [1] | STR (Short Tandem Repeat) profiling for cell line authentication [1] |
Preventing contamination requires a proactive and consistent approach. Here are the essential protocols and best practices [1] [2] [4].
The following flowchart outlines a systematic approach to identifying and addressing contamination. Given the lack of specific information on Ginnalin A, this general workflow is your best tool for diagnosis.
What is the most common source of contamination in the lab? The most common source is the laboratory personnel, primarily due to poor aseptic technique. Other major sources include non-sterile supplies, reagents, contaminated equipment (like water baths), and the laboratory environment itself [1] [4] [3].
Should I use antibiotics in my cell culture media routinely? No, it is not recommended to use antibiotics routinely. While they might seem like a safety net, their overuse can lead to the development of antibiotic-resistant bacteria, mask the presence of low-grade contamination (like mycoplasma), and can even have subtle effects on cell gene expression and physiology [1] [2].
How can I tell if my culture is contaminated with mycoplasma? Mycoplasma is often called a "silent" contaminant because it does not cause media turbidity or obvious morphological changes under a standard microscope. The most reliable ways to detect it are through specific methods such as PCR, commercial DNA staining kits (which show characteristic filamentous patterns), or specialized mycoplasma culture [1] [2].
My experimental compound (like this compound) is causing cell death. Is this contamination? It can be difficult to distinguish. Cytotoxicity from an experimental compound typically shows a dose-dependent effect and expected apoptotic or necrotic morphology. Contamination, on the other hand, often causes rapid, widespread cell death across all treated and untreated groups and may be accompanied by signs like cloudy media. If in doubt, test your stock solutions on a different, robust cell line without the compound to rule out contamination from the reagent itself.
Ginnalin A is a di-galloyl gallotannin, a type of hydrolysable tannin, found in plants of the Acer genus (such as Acer ginnala and Acer tataricum) and in witch hazel [1] [2]. Its chemical formula is C20H20O13 [3].
For your experiments, here is the standard method for dissolving this compound:
The following table summarizes key experimental findings on this compound's effects, which can guide your assay choices.
| Reported Activity | Cell Line / Assay System | Key Findings & Potential Mechanisms | Effective Concentrations (IC50/EC50) |
|---|
| Anti-Cancer (Colorectal) [5] | HCT116, SW480, SW620 | Induces S-phase cell cycle arrest; activates Nrf2/HO-1 signaling pathway; reduces colony formation. | HCT116: 24.8 μM SW480: 22.0 μM SW620: 39.7 μM | | Anti-Cancer (Hepatocellular) [1] [4] | Hep-3B (Human Hepatocellular Carcinoma) | Upregulates pro-apoptotic protein BAX; downregulates anti-apoptotic BCL-2; activates caspases (CASP-3, -8, -9); arrests cell cycle at G1 phase. | Varies by study; determine via dose-response. | | Anti-Metastatic [4] | Various Carcinoma Cell Lines | Upregulates metastasis-suppressor genes CDH1 (E-cadherin), TIMP-1, and TIMP-2. | Varies by study; determine via dose-response. | | Neuroprotective (Anti-Alzheimer's) [6] | Amyloid-β(1-42) Peptides | Inhibits Aβ monomer aggregation; disassembles pre-formed fibrils; reduces Aβ-induced cytotoxicity. | Effective at low dosages; specific IC50 not provided. | | Antioxidant [1] [5] | SH-SY5Y (Neuroblastoma) | Activates Nrf2/Keap1 pathway; promotes Nrf2 nuclear translocation; upregulates HO-1, NQO1, and GCLC. | Varies by study; determine via dose-response. |
Below are the experimental protocols and signaling pathways for the key activities listed above.
This protocol is based on a study demonstrating this compound's chemopreventive effect in colorectal cancer cells [5].
The diagram below illustrates the cellular mechanism of this compound in activating the Nrf2 pathway.
This protocol is based on research into this compound's pro-apoptotic effects in hepatocellular carcinoma cells [1] [4].
Problem: this compound precipitates in aqueous buffer.
Problem: High background cytotoxicity in control groups.
Problem: Inconsistent results between experiments.
Problem: Expected biological effect is not observed.
The table below summarizes quantitative data from studies on Ginnalin A's effects on various human cancer cell lines.
| Cell Line | Assay Type | Key Findings / IC₅₀ | Regulated Genes/Proteins | Experimental Context | Citation |
|---|---|---|---|---|---|
| Hep-3B, Hep-3G, PC3 | XTT Cell Viability | IC₅₀ values determined (specific values not listed in source) | N/A | Cytotoxic effect determination | [1] |
| Various Carcinoma Cell Lines | XTT Cell Viability, qPCR | Demonstrated cytotoxic and apoptotic effects | ↑ CASP8, CASP3 activity; ↑ CDH1, TIMP1, TIMP2 expression | Investigation of anti-metastatic and pro-apoptotic effects | [1] |
| SH-SY5Y (Neuroblastoma) | Cell Viability, Western Blot, qPCR | 20 μM GA prevented oxidative damage | ↑ NQO1, HO-1, GCLC; Nrf2 nuclear translocation | Activation of Nrf2 antioxidant pathway | [2] [3] |
Here are detailed methodologies for experiments conducted with this compound, which can be adapted for metabolic stability studies.
This protocol is used to determine the cytotoxic effect and IC₅₀ of this compound [1].
This protocol is used to investigate changes in gene expression after this compound treatment [1].
This protocol measures the induction of apoptosis by this compound [1].
The diagram below illustrates the mechanism by which this compound activates the cellular antioxidant defense system, a key pathway in its neuroprotective effects [2] [3].
Diagram: this compound activates the Nrf2-mediated antioxidant defense pathway. This compound binds to Keap1, leading to Nrf2 release and nuclear translocation. In the nucleus, Nrf2 binds to the ARE, promoting the expression of antioxidant proteins like NQO1, HO-1, and GCLC, ultimately increasing glutathione levels and reducing oxidative stress [2] [3].
Q1: What could explain low cytotoxicity of this compound in my cell viability assay?
Q2: How can I confirm the specific activation of the Nrf2 pathway by this compound?
Q3: Why are the gene expression changes in my qPCR experiment not statistically significant?
Ginnalin A is a polyphenolic compound isolated from the red maple (Acer rubrum). A key study has highlighted its potential in Alzheimer's disease research, showing it can inhibit aggregation, reverse fibrillogenesis, and alleviate cytotoxicity of Amyloid β(1-42) [1].
The analytical techniques used in this research to study its effects included:
This provides a starting point for the types of analytical procedures that would need to be validated if applied to quality control of the compound itself.
While specific methods for this compound are not available, the general principles and parameters for validating an analytical method are well-established in the pharmaceutical industry, primarily guided by ICH Q2(R1) guidelines [2] [3].
The table below summarizes the key parameters that must be validated for a method to be considered suitable for its intended use.
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to measure the analyte accurately despite potential interferences (e.g., impurities, sample matrix) [4] [3]. | No interference observed. |
| Accuracy | Closeness of test results to the true value [2] [4] [3]. | Reported as % recovery (e.g., 98-102%). |
| Precision | Degree of agreement among individual test results. Includes repeatability and intermediate precision [2] [4] [3]. | Expressed as %RSD (Relative Standard Deviation). |
| Linearity | Ability to obtain results proportional to the analyte concentration [2] [4] [3]. | Correlation coefficient (r) > 0.998. |
| Range | The interval between upper and lower analyte levels where linearity, accuracy, and precision are demonstrated [2] [3]. | Conforms to linearity studies. |
| LOD / LOQ | Limit of Detection: Lowest detectable amount. Limit of Quantitation: Lowest quantifiable amount with accuracy and precision [2] [4] [3]. | Signal-to-Noise ratio: LOD ≥ 3:1, LOQ ≥ 10:1. |
| Robustness | Method reliability against deliberate, small variations in parameters (e.g., pH, temperature) [2] [3]. | Method performance remains within acceptable criteria. |
Since standardized methods are not publicly available, your team would likely need to develop and validate an in-house method. The following diagram outlines a high-level workflow for this process.
Here are answers to some common questions based on general validation principles.
Q1: What is the difference between accuracy and precision? A1: Accuracy measures how close your results are to the true value. Precision measures how close repeated measurements are to each other (reproducibility). A method can be precise but not accurate, and vice versa [2] [3].
Q2: When does an analytical method need to be revalidated? A2: Revalidation is necessary when there is a significant change, such as a change in the synthesis route of the drug substance, a change in the product composition, or when the method is transferred to a different laboratory [2].
Q3: What is the difference between method validation and verification? A3: Validation is a comprehensive study to prove a new method is suitable for its intended use. Verification is the process of confirming that a compendial method (e.g., from a pharmacopeia) works as intended under actual conditions of use in your laboratory [2].
To create the specific troubleshooting guides you need, I suggest these steps:
Ginnalin A (also known as acertannin) is a digalloyl gallotannin [1], a type of polyphenolic compound. Its structure consists of two galloyl moieties attached to a 1,5-anhydro-D-glucitol core [1]. This specific structure is key to its function, and any variations in it could be a source of batch-to-batch issues.
Understanding its natural sources and mechanism of action is critical for troubleshooting, as variability can arise from the raw material source or affect the expected experimental outcome.
For a technical support center, providing summarized experimental data and detailed protocols is essential. The table below consolidates key quantitative findings from various studies on this compound.
Table 1: Summary of Experimental Data on this compound's Effects
| Cell Line / System | Observed Effect / Parameter Measured | Key Quantitative Findings | Citation |
|---|
| HCT116, SW480, SW620 (Human colon cancer) | Cytotoxicity (IC₅₀) Mechanism: Nrf2/HO-1 pathway activation | IC₅₀: 22.0 - 39.7 μM Induced Nrf2 nuclear translocation; ↑ mRNA & protein levels of Nrf2, HO-1, NQO1; ↑ p62, ↓ Keap1. | [2] | | SH-SY5Y (Human neuronal cells) | Cytoprotection from oxidative stress Mechanism: Keap1/Nrf2-ARE pathway activation | 20 μM GA pretreatment prevented 6-OHDA-induced damage. ↑ NQO1 (>4.6x), HO-1 (~1.2x), GCLC (~0.7x); ↑ glutathione; ↓ intracellular ROS. Effect abrogated by Nrf2 silence. | [3] | | Various Carcinoma Cell Lines | Effect on gene expression Mechanism: Regulation of metastasis & apoptosis genes | ↑ CDH1 (3.52x), ↑ TIMP-1 (5.13x), ↑ TIMP-2 (2.67x) compared to control. Activation of Caspase-8 and Caspase-3. | [4] | | In-silico Model | Molecular Docking | this compound fits into five subpockets of the Keap1 Kelch domain via hydrogen bonding and hydrophobic interactions. | [3] |
Here is a generalized workflow for assessing the antioxidant response via the Nrf2 pathway, based on the methodologies from these studies [4] [2] [3].
Based on the general principles of working with natural products and the gathered information, here are some potential FAQs.
What are the primary sources of batch-to-batch variability for a natural product like this compound? Variability can originate from the source plant material (species, geographical location, time of harvest, plant part used) and the extraction and purification processes (solvents, temperature, chromatography methods). Consistent sourcing and a standardized, documented purification protocol are essential [1] [5].
How can we verify that a new batch of this compound is active and comparable to previous batches? Establish a standardized bioassay as a quality control check. For example, you could treat a sensitive cell line (like SH-SY5Y or HCT116) with a standard concentration of this compound and measure the induction of a key downstream gene like NQO1 or HO-1 via qPCR. A consistent fold-increase in expression across batches indicates functional consistency [4] [2] [3].
Our experiments with a new batch of this compound are showing reduced anti-cancer effects. What could be the reason? Reduced activity could be due to:
| Feature | Ginnalin A (GA) | Hamamelitannin (HAM) |
|---|---|---|
| Chemical Structure | Di-galloyl gallotannin; two galloyl groups attached to a 1,5-anhydro-D-glucitol core [1]. | Di-galloyl gallotannin; two galloyl groups attached to a D-hamamelose (furanose) core [1] [2]. |
| Natural Source | Plants of the genus Acer (e.g., Acer ginnala, Acer tataricum, red maple) [1]. | Witch hazel plant (Hamamelis virginiana), especially in the bark [1] [3]. |
| Key Anti-Cancer Mechanisms | - Activates Nrf2/ARE antioxidant pathway [1] [4] [5]
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies cited in the literature.
The experimental data primarily come from in vitro studies on cancer cell lines:
Recent studies on HAM also employ a combination of biochemical and computational methods:
The following diagrams summarize the primary anti-cancer mechanisms of action for this compound and hamamelitannin based on the current research.
Ginnalin A activates the Nrf2 pathway through a well-defined mechanism that disrupts its interaction with its negative regulator, Keap1.
Diagram Title: this compound Activates Nrf2 Pathway by Binding Keap1
Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and degradation [1]. This compound contains phenolic structures that act as redox-sensitive co-factors [2]. It fits into the subpockets of the Keap1 Kelch domain via hydrogen bonding and hydrophobic interactions, which disrupts the Keap1-Nrf2 complex [3]. This disruption inhibits Nrf2 degradation, allowing it to accumulate and translocate into the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes [4] [3].
The mechanism described above has been validated in multiple experimental models, demonstrating this compound's bioactivity in both cancer and neuroprotection contexts.
A 2018 study investigated this compound isolated from Acer tataricum subsp. ginnala leaves in human colon cancer cells [4] [5].
Experimental Protocol:
Key Findings:
A 2021 study explored the effect of this compound in a neuronal model of oxidative stress [3].
Experimental Protocol:
Key Findings:
The table below summarizes key quantitative findings from these studies for easy comparison.
| Experimental Model | Cell Line / Assay | Key Metric | Result | Citation |
|---|---|---|---|---|
| Colorectal Cancer | HCT116 | IC50 | 24.8 μM | [4] [5] |
| Colorectal Cancer | SW480 | IC50 | 22.0 μM | [4] [5] |
| Colorectal Cancer | SW620 | IC50 | 39.7 μM | [4] [5] |
| Neuroprotection | SH-SY5Y (Viability) | Protective Concentration | 20 μM | [3] |
| Neuroprotection | NQO1 Gene Expression | Fold Increase | >4.6x | [3] |
| Neuroprotection | HO-1 Gene Expression | Fold Increase | ~1.2x | [3] |
| Neuroprotection | GCLC Gene Expression | Fold Increase | ~0.7x | [3] |
The experimental data positions this compound as a promising candidate for therapeutic strategies targeting the Nrf2 pathway.
When evaluating this compound as an Nrf2 activator, these factors are essential for a complete assessment:
The table below summarizes the key experimental findings on Ginnalin A's efficacy from published research. Much of this data comes from studies using immortalized cell lines.
| Cancer/Cell Model | Observed Efficacy & Key Findings | Proposed Mechanisms of Action | Experimental Citations |
|---|
| Colorectal Cancer (HCT116, SW480, SW620 immortalized cells) [1] | • IC50: 22.0 - 39.7 μM • Suppressed colony formation • Induced cell cycle arrest in S-phase | • Activation of Nrf2/HO-1 signaling pathway • Promotion of Nrf2 nuclear translocation • Upregulation of p62, inhibition of Keap1 [1] | XTT assay, Flow Cytometry (cell cycle), Western Blot, qPCR [1] | | Multiple Carcinoma Cell Lines (Hep-3G, Hep-3B, PC3 immortalized cells) [2] | • Dose-dependent cytotoxic effect • Induced apoptosis | • Increased gene expression of CDH1, TIMP-1, TIMP-2 • Activation of Caspase-8 and Caspase-3 [2] | XTT assay, Caspase-3 activity assay, qPCR [2] | | Neuroblastoma Model (SH-SY5Y immortalized cells exposed to 6-OHDA) [3] | • Served as an indirect ROS scavenger • Protected against neurotoxicity | • Activation of the Nrf2 pathway • Dissociation of Nrf2 from Keap1 and its nuclear translocation • Increased expression of NQO-1, HO-1, GCLC, and glutathione [3] | Cell viability assay, Western Blot | | Alzheimer's Model (Aβ(1–42) aggregation) [4] | • Inhibited Aβ aggregation & reversed fibrillogenesis • Alleviated Aβ-induced cytotoxicity | • Binding to Aβ monomers and fibrils via hydrophobic interactions & hydrogen bonding • Reduction of β-sheet structure content [4] | Thioflavin T fluorescence, Surface Plasmon Resonance, Atomic Force Microscopy, Cell viability assay |
For researchers aiming to replicate or build upon these findings, here is a detailed look at the key methodologies used in the cited studies.
This protocol is used to determine the cytotoxic effect of a compound and calculate IC50 values.
(Optical Density of Treated Sample / Optical Density of Control) × 100. The IC50 value is determined using software like CompuSyn.This method quantifies changes in the expression levels of target genes in response to this compound treatment.
This protocol measures the activity of caspase-3, a key enzyme in the execution phase of apoptosis.
The research indicates that this compound exerts its anti-cancer effects through multiple signaling pathways. The following diagram illustrates the key apoptotic and antioxidant mechanisms.
This diagram synthesizes mechanisms described across multiple studies, showing how this compound promotes apoptosis through mitochondrial and death receptor pathways, activates the protective Nrf2 antioxidant response, and inhibits metastasis by affecting key genes [3] [2] [1].
The collective data strongly supports this compound's multi-targeted anti-cancer potential. However, a critical gap exists.
The anti-cancer effects of Ginnalin A have been studied across different cancer types. Key quantitative data and gene/protein expression changes are summarized below.
Table 1: Cytotoxicity and Anti-Proliferative Effects of this compound
| Cancer Cell Line | Observed Effect / Mechanism | Key Metrics / Expression Changes |
|---|---|---|
| Colon Cancer (HCT116, SW480, SW620) [1] | Chemoprevention via Nrf2 pathway activation; S-phase cell cycle arrest; reduced colony formation [1]. | IC50: 24.8 μM (HCT116), 22.0 μM (SW480), 39.7 μM (SW620) [1]. |
| Hepatocellular Carcinoma (Hep-3B) [2] | Induction of apoptosis and cell cycle arrest at G1 phase when combined with SB203580 (p38 MAPK inhibitor) [2]. | Upregulation of: BAX, CYCS, CASP-3, CASP-8, CASP-9, p53. Downregulation of: BCL-2, CCND1, CDK1, CDK4 [2]. |
| Neuroblastoma (SH-SY5Y) [2] | Activation of Nrf2 pathway; protection against oxidative stress (6-OHDA-induced) [2]. | Nrf2 translocation to nucleus; Increased NQO1, HO-1, GCLC, glutathione [2]. |
| Human Keratinocytes (HaCaT) [2] | Inhibition of TRAIL-induced apoptosis and reduction of reactive oxygen/nitrogen species [2]. | Upregulation of: Bid, BCL-2, BCL-xL, survivin. Downregulation of: BAX, Cyt c, CASP-8, CASP-9, CASP-3, p53 [2]. |
| Human Blood Neutrophils [2] | Induction of apoptosis in inflammatory cells [2]. | Elevated: FADD, phospho-Rad17, SMAC/Diablo, Cyt c. Lowered: catalase [2]. |
| Prostate Cancer (PC3), Hepatocellular Carcinoma (Hep-3G) [3] | Anti-metastatic effect; regulation of metastasis-related genes [3]. | Increased gene expression: CDH1 (3.52x), TIMP-1 (5.13x), TIMP-2 (2.67x) [3]. |
Table 2: Gene and Protein Expression Changes Induced by this compound
| Category | Element | Change | Associated Function / Interpretation |
|---|---|---|---|
| Apoptosis Regulators | BAX | Up [2] | Pro-apoptotic protein promotes cell death. |
| BCL-2 | Down [2] | Anti-apoptotic protein; its reduction promotes cell death. | |
| CASP-3, CASP-8, CASP-9 | Up [2] | Executioner caspases; key enzymes in apoptosis. | |
| Cell Cycle Regulators | CCND1 (Cyclin D1) | Down [2] | Drives G1/S phase transition; downregulation arrests cell cycle. |
| CDK1, CDK4 | Down [2] | Cyclin-dependent kinases; downregulation halts cell cycle progression. | |
| Metastasis & Invasion | CDH1 (E-cadherin) | Up [3] | Tumor suppressor; increased expression inhibits metastasis. |
| TIMP-1, TIMP-2 | Up [3] | Inhibitors of matrix metalloproteinases (MMPs); suppress invasion. | |
| Oxidative Stress Response | Nrf2 | Up/Activated [2] [1] | Master regulator of antioxidant response. |
| HO-1, NQO1 | Up [2] [1] | Key antioxidant enzymes cytoprotective. |
The anti-cancer mechanisms of this compound were validated through standardized in vitro assays. The general workflow for these experiments is summarized below. Please note that specific details like reagent concentrations and incubation times should be sourced directly from the original research publications.
Core Methodologies for Key Assays:
Cell Viability and Cytotoxicity (XTT Assay): Cells are cultured in 96-well plates and treated with this compound at varying concentrations and durations. The yellow XTT tetrazolium dye is reduced to an orange-colored formazan product by metabolically active cells. Cell viability percentage is calculated based on optical density readings at 570nm, and IC50 values are determined using specialized software [3].
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR): After treatment, total RNA is isolated from cells using reagents like TRIzol. RNA is reverse-transcribed into complementary DNA (cDNA). This cDNA is amplified using gene-specific primers (e.g., for BAX, BCL-2, CASP genes, CDH1) in a real-time PCR machine. The 2^(-ΔΔCq) method is used to calculate the fold change in gene expression relative to an untreated control group, with a housekeeping gene (e.g., β-actin) for normalization [3].
Protein Expression Analysis (Western Blotting): Treated cells are lysed to extract total protein. Proteins are separated by size using gel electrophoresis and transferred to a membrane. The membrane is incubated with specific primary antibodies (e.g., against Nrf2, HO-1, Keap1, p62), followed by incubation with enzyme-linked secondary antibodies. Protein bands are visualized using a detection system, showing changes in protein levels and localization (e.g., Nrf2 translocation to the nucleus) [1].
Apoptosis Measurement (Caspase Activity Assay): This kit-based assay measures the activity of caspase enzymes. Upon treatment, cell lysates are incubated with a caspase-specific substrate that releases a colored or fluorescent product when cleaved. The increase in signal intensity, measured with a plate reader, is directly proportional to caspase activity, indicating the induction of apoptosis [3].
This compound exerts its effects through multiple cellular pathways. The two primary mechanisms identified in the research are the activation of the Nrf2-mediated antioxidant response and the induction of the mitochondrial apoptosis pathway.
1. Nrf2-Mediated Antioxidant and Chemopreventive Pathway This mechanism is crucial for protecting cells from oxidative stress and is implicated in the chemopreventive effects of this compound, particularly in colon cancer cells [1].
2. Induction of Mitochondrial Apoptosis and Cell Cycle Arrest This pathway explains the direct cytotoxic and anti-proliferative effects of this compound on various cancer cells [2] [3].
The table below summarizes the key anti-cancer mechanisms of this compound observed in preclinical studies.
| Mechanism of Action | Experimental Model | Key Observations/Quantitative Data | Signaling Pathways/Key Molecules Involved |
|---|---|---|---|
| Inducing Apoptosis | Human hepatocellular carcinoma (Hep-3B) cells [1] | Upregulation of pro-apoptotic genes: BAX (details not specified), CASP8 (details not specified), CYCS (details not specified). Activation of caspase-3 [1]. | p38-MAPK pathway [1] |
| Human blood neutrophils [2] | Elevated FADD, SMAC/Diablo, and Cyt c; lowered catalase [2]. | Intrinsic & Extrinsic Apoptosis pathways [2] | |
| Inhibiting Metastasis | Various human carcinoma cell lines [1] | Significant increase in gene expression: CDH1 (E-cadherin) by 3.52x, TIMP1 by 5.13x, TIMP2 by 2.67x [1]. | Regulation of MMP-2, MMP-9, TIMP-1, TIMP-2, CDH1, CDH2 [1] |
| Activating Cytoprotective Pathways | Human colon cancer cells (HCT116, SW480, SW620) [3] | IC50 values: 24.8 μM (HCT116), 22.0 μM (SW480), 39.7 μM (SW620). Upregulated mRNA of Nrf2, HO-1, NQO1 [3]. | Nrf2/HO-1 signaling via Keap1 inhibition and p62 upregulation [3] [4] |
| Arresting Cell Cycle | Colon and breast cancer cells [1] | Arrest at G2/M and S-phases; decreased Cyclin D1 levels [1]. | Decreased Cyclins A and D1 [1] |
| Antioxidant Effect | Neuroblastoma cell line (SH-SY5Y) [2] | Activation of Nrf2 pathway; increased HO-1, NQO1, GCLC, and glutathione [2]. | Keap1-Nrf2 complex dissociation [2] |
To facilitate experimental replication and further research, here are the methodologies from pivotal studies on this compound.
1. Cytotoxicity and Apoptosis Assay (XTT and Caspase Activity)
2. Gene Expression Analysis via Real-Time PCR (qPCR)
3. Investigating the Nrf2 Signaling Pathway
While direct synergy data is lacking, the established mechanisms of this compound point to several promising research directions for combination therapy.
The diagram above illustrates how this compound could counteract several challenges posed by chemotherapy. A primary hypothesis for synergy is that this compound could sensitize cancer cells to apoptosis induced by chemotherapeutic agents. Furthermore, by activating the Nrf2 antioxidant pathway, this compound might help protect healthy cells from the oxidative stress caused by chemotherapy, potentially reducing side effects [2] [3]. Its anti-metastatic properties could also be beneficial in preventing the spread of cancer cells during treatment [1].
To translate these mechanistic findings into therapeutic strategies, the following research is needed:
The tables below summarize the experimental data on Ginnalin A's cytotoxicity and its effects on key genes and proteins involved in cancer pathways.
Table 1: Cytotoxic Effects (IC50) of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Experimental Method | Citation |
|---|---|---|---|---|
| HCT116 | Colorectal Cancer | 24.8 μM | XTT Cell Viability Assay | [1] |
| SW480 | Colorectal Cancer | 22.0 μM | XTT Cell Viability Assay | [1] |
| SW620 | Colorectal Cancer | 39.7 μM | XTT Cell Viability Assay | [1] |
| Hep-3G | Hepatocellular Carcinoma | Not Specified | XTT Cell Viability Assay | [2] |
| PC3 | Prostate Cancer | Not Specified | XTT Cell Viability Assay | [2] |
Table 2: Effect of this compound on Gene and Protein Expression
| Molecule | Expression Change | Functional Role | Experimental Method | Citation |
|---|---|---|---|---|
| CDH1 (E-cadherin) | ↑ 3.52x (mRNA) | Suppresses metastasis | qPCR | [2] |
| TIMP-1 | ↑ 5.13x (mRNA) | Inhibits metastasis | qPCR | [2] |
| TIMP-2 | ↑ 2.67x (mRNA) | Inhibits metastasis | qPCR | [2] |
| Nrf2, HO-1, NQO1 | ↑ (mRNA & Protein) | Antioxidant response | qPCR, Western Blot | [3] [1] |
| Caspase-8, -3 | Activated | Induces apoptosis | Activity Assay, qPCR | [2] [3] |
Here are the methodologies used in the cited research, which could serve as a reference for future tissue distribution studies.
Based on the described mechanisms, the following diagrams illustrate the proposed signaling pathways influenced by this compound and a general experimental workflow for validating its effects.
Proposed signaling pathways of this compound's anti-cancer effects
General workflow for this compound experimental validation
Experimental data from various cell line studies demonstrate that this compound can inhibit cancer cell growth and induce apoptosis. The following table summarizes key efficacy findings:
| Cancer Cell Line | IC₅₀ / Effective Dose | Observed Effects & Mechanisms | Experimental Methodologies Cited |
|---|
| Hep3B (Human Hepatocellular Carcinoma) | 155 μM for 72h [1] | Induced apoptosis; significant increase in gene expression of CASP3, CASP8, CASP9, CYCS, and P53 [1]. | • Cell viability: XTT assay • Gene expression: Total RNA isolation with TRIzol, cDNA synthesis, qPCR analysis [1]. | | HCT116, SW480, SW620 (Human Colorectal Cancer) | 24.8 μM, 22.0 μM, 39.7 μM respectively [2] | Induced cell cycle arrest at S-phase; activated Nrf2/HO-1 signaling pathway; reduced colony formation [2]. | • Cell viability and colony formation assays • Cell cycle analysis: Flow cytometry • Gene/Protein expression: Real-time PCR, Western Blotting [2]. | | Various Human Carcinoma Cell Lines (e.g., Hep-3G, Hep-3B, PC3) | Cytotoxic and apoptotic effects observed [3] | Regulated metastasis-related genes (increased CDH1, TIMP-1, TIMP-2); activation of caspase-8 and caspase-3 [3]. | • Cell viability: XTT assay • Caspase activity: Caspase-3 activity assay • Gene expression: qPCR [3]. | | SH-SY5Y (Neuroblastoma Cell Line) | Not specified | Activated Nrf2 pathway, acting as an indirect antioxidant; increased NQO1, HO-1, GCLC, and glutathione [4]. | • In vitro antioxidant assays (DPPH radical scavenging, NBT/superoxide scavenging) [4]. |
The anticancer activity of this compound is associated with its influence on several key signaling pathways.
This diagram illustrates the mechanism by which this compound activates the antioxidant and chemopreventive Nrf2 pathway, as identified in colorectal cancer cells [2].
Beyond the Nrf2 pathway, research points to other mechanisms:
A significant challenge in creating a complete comparison guide is the lack of specific data in several critical areas based on the current search results:
| Cancer / Cell Type | Key Findings / Mechanism | Experimental Data (IC₅₀ / Effect) | Citation |
|---|---|---|---|
| Colorectal Cancer (HCT116, SW480, SW620 cells) | Activates Nrf2/HO-1 pathway; induces S-phase cell cycle arrest; reduces colony formation. | IC₅₀: 22.0 - 39.7 µM (depending on cell line) | [1] |
| Hepatocellular Carcinoma (Hep-3B cells) | Upregulates BAX, CASP-3, -8, -9, p53; downregulates BCL-2; synergizes with p38 MAPK inhibitor (SB203580). | Induced apoptosis and G1 phase cell cycle arrest. | [2] [3] |
| Neuroblastoma (SH-SY5Y cells under oxidative stress) | Activates Nrf2 pathway; acts as an indirect ROS scavenger; increases NQO-1, HO-1, GCLC, and glutathione. | Protected cells from 6-hydroxydopamine-induced toxicity. | [4] [2] |
| Human Neutrophils (Inflammation model) | Induces apoptosis; elevates FADD, SMAC/Diablo, Cyt c; lowers catalase. | Promoted apoptosis in human blood neutrophils. | [4] [2] |
| Human Keratinocytes (HaCaT cells) | Inhibits TRAIL-induced apoptosis; upregulates BID, BCL-2, BCL-xL; decreases BAX, Cyt c, Caspases, p53. | Reduced cell toxicity and increased viability under H₂O₂-induced stress. | [2] |
| Alzheimer's Disease Model (Aβ(1-42) aggregation) | Binds to Aβ(1-42) monomers; prolongs lag phase of fibrillogenesis. | KD: 3.5 ± 1.1 µM (Strong binding affinity) | [5] |
Here are the methodologies from the key studies cited in the table, which are essential for understanding the context of the data.
The following diagram, generated using Graphviz, synthesizes the reported mechanisms by which this compound induces anti-cancer effects across the various studies, highlighting its multi-target action.
The compiled data strongly suggests that this compound is a multi-target agent with promising anti-cancer and neuroprotective properties. However, the absence of cross-laboratory studies means its reproducibility remains an open question.